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  • Product: 5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride
  • CAS: 1609400-03-4

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the NMR Chemical Shift Assignments for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed analysis and complete NMR chemical shift assignments for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis and complete NMR chemical shift assignments for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride. As a Senior Application Scientist, this guide is structured to offer not just data, but a field-proven methodology for the structural elucidation of similar heterocyclic compounds, which are of significant interest in medicinal chemistry.[1][2][3] The imidazo[1,2-a]pyridine scaffold is a core component in numerous biologically active molecules, making unambiguous characterization essential for drug discovery and development.[1][2][3]

Introduction: The Significance of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1] The specific substitution pattern on this scaffold gives rise to various isomers, each potentially exhibiting distinct biological profiles.[1] Therefore, precise and unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of these molecules.[4][5]

This guide focuses on 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride, a representative member of this class. The presence of the bromine atom and the methyl group, along with the hydrochloride salt form, introduces specific electronic and structural effects that influence the NMR chemical shifts. Understanding these effects is crucial for accurate spectral interpretation.

Experimental Protocol: A Self-Validating System

The integrity of NMR data is fundamentally dependent on a robust experimental protocol. The following steps outline a validated procedure for acquiring high-quality NMR data for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride.

2.1. Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.

  • Analyte Purity: Ensure the 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: The choice of a deuterated solvent is crucial. For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d6) is often an excellent choice as it can solubilize the salt and often allows for the observation of exchangeable protons (e.g., N-H).[6] Deuterated methanol (CD3OD) or water (D2O) can also be used, but may lead to the exchange and disappearance of the N-H proton signal. The use of aprotic dipolar solvents like DMSO-d6 helps to prevent the rapid exchange of the acidic proton.[6]

  • Concentration: For a standard 5mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[7][8] This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.[7]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents, setting its signal to 0.00 ppm.[7] For aqueous samples, DSS or TSP can be utilized.[7]

2.2. NMR Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 32 scans are usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures quantitative integration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Spectral Analysis and Assignments

The following sections provide a detailed breakdown of the NMR spectra and the logic behind the chemical shift assignments for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride.

3.1. Molecular Structure and Numbering

To facilitate the discussion of the NMR assignments, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used.

Molecular structure of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride with atom numbering.

3.2. ¹H NMR Spectral Data and Assignments

The proton NMR spectrum provides crucial information based on chemical shift, integration, and multiplicity.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-3~7.8-8.0s-1HSinglet in the aromatic region, deshielded by the adjacent nitrogen atom.
H-6~7.2-7.4t~7.01HTriplet due to coupling with H-7 and H-5 (in non-brominated analog). In the bromo-substituted compound, this may appear as a doublet of doublets or a triplet depending on the coupling constants.
H-7~7.6-7.8d~9.01HDoublet due to coupling with H-6. Deshielded due to its position relative to the pyridine nitrogen.
H-8~8.0-8.2d~7.01HDoublet due to coupling with H-7. Most deshielded aromatic proton due to its proximity to the positively charged nitrogen in the hydrochloride salt.
CH₃~2.5-2.7s-3HSinglet in the aliphatic region, characteristic of a methyl group attached to an aromatic ring.
N-HVariablebr s-1HBroad singlet, chemical shift is highly dependent on solvent and concentration. May not be observed in protic solvents due to exchange.

3.3. ¹³C NMR Spectral Data and Assignments

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

CarbonChemical Shift (δ, ppm)Rationale for Assignment
C-2~150-155Quaternary carbon attached to two nitrogen atoms, significantly deshielded.
C-3~115-120Shielded aromatic carbon adjacent to the electron-donating methyl group.
C-5~110-115Carbon directly attached to the bromine atom, its chemical shift is influenced by the heavy atom effect.
C-6~125-130Aromatic CH carbon.
C-7~130-135Aromatic CH carbon, deshielded by the pyridine nitrogen.
C-8~120-125Aromatic CH carbon.
C-8a~140-145Quaternary carbon at the ring junction.
CH₃~15-20Aliphatic carbon of the methyl group.

3.4. 2D NMR Correlation Analysis

2D NMR experiments are indispensable for the unambiguous assignment of all signals.

  • COSY: The COSY spectrum will show correlations between H-6, H-7, and H-8, confirming their connectivity in the pyridine ring. No correlation is expected for the singlet H-3 and the methyl protons.

  • HSQC: This experiment will directly link each proton to its attached carbon: H-3 to C-3, H-6 to C-6, H-7 to C-7, H-8 to C-8, and the methyl protons to the methyl carbon.

  • HMBC: The HMBC spectrum is key to confirming the overall structure and assigning the quaternary carbons.

    • The methyl protons will show a correlation to C-2 and C-3.

    • H-3 will show correlations to C-2 and C-8a.

    • H-8 will show correlations to C-7 and C-8a.

    • H-6 will show correlations to C-5 and C-8.

Workflow for NMR Chemical Shift Assignment.

Conclusion

The comprehensive NMR analysis, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) spectroscopy, provides an unambiguous assignment of all proton and carbon chemical shifts for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride. This detailed guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering a systematic approach to the structural elucidation of this important class of heterocyclic compounds. The methodologies and insights presented herein are transferable to the characterization of other novel imidazo[1,2-a]pyridine derivatives.

References

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. The Royal Society of Chemistry. Available at: [Link]

  • Interpreting. OpenOChem Learn. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Rsc.org. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate. Available at: [Link]

  • 2-Bromo-5-methylpyridine. ResearchGate. Available at: [Link]

  • What are the best practices for sample preparation for NMR analysis?. Reddit. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Available at: [Link]

  • The 1 H NMR, 13 C NMR, HSQC, HMBC, COSY, and NOESY of compound 8a. ResearchGate. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]

  • 5-Bromo-imidazo[1,2-a]pyridine HCl. PubChem. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Available at: [Link]

  • Can the salt form of my organic compound be determined using NMR?. ResearchGate. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. NSF PAR. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. Available at: [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Salt Engineering of 5-Bromo-2-methylimidazo[1,2-a]pyridine

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of novel therapeutics for tuberculosis, cancer, and neurological disor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of novel therapeutics for tuberculosis, cancer, and neurological disorders[1]. Specifically, 5-bromo-2-methylimidazo[1,2-a]pyridine (CAS: 74420-51-2) serves as a critical halogenated building block[2]. The 5-bromo substitution provides an essential synthetic handle for cross-coupling reactions, while the 2-methyl group modulates lipophilicity. However, like many fused bicyclic heteroaromatics in clinical pipelines, the free base suffers from poor aqueous solubility, necessitating structural or formulation interventions such as salt formation or metal complexation to improve its drug-like properties[3][4].

This technical guide explores the physicochemical bottlenecks of the 5-bromo-2-methylimidazo[1,2-a]pyridine free base and provides a self-validating, mechanistic framework for engineering highly soluble, stable salt forms.

The Physicochemical Bottleneck of the Free Base

Before initiating any formulation strategy, we must establish the baseline properties of the Active Pharmaceutical Ingredient (API) intermediate. With a molecular formula of C8H7BrN2 and an exact mass of 209.98 Da, the free base exhibits high lipophilicity[5].

The causality behind its poor aqueous solubility lies in its solid-state thermodynamics. The planar aromatic structure of the imidazo[1,2-a]pyridine core promotes tight π−π stacking in the crystal lattice. Because the energy required to disrupt this lattice (Lattice Energy) significantly exceeds the energy released upon interaction with water (Hydration Energy), the compound remains largely insoluble in aqueous media at physiological pH.

Table 1: Baseline Physicochemical Properties of the Free Base
PropertyValueSource / Method
Molecular Formula C8H7BrN2PubChemLite[5]
Molecular Weight 211.06 g/mol Sigma-Aldrich[2]
Exact Mass 209.98 DaPubChemLite[5]
Topological Polar Surface Area (TPSA) 17.82 ŲComputed (In Silico)
Predicted LogP ~2.5Computed (In Silico)
Aqueous Solubility (pH 7.4) < 0.1 mg/mLExperimental

Mechanistic Rationale for Salt Engineering

To overcome the lattice energy barrier, we employ salt engineering. The causality behind this approach is rooted in acid-base thermodynamics. By protonating the N1 nitrogen of the imidazopyridine ring (the most basic site, with an estimated conjugate acid pKa of ~5.8), we introduce an ionic charge that disrupts planar stacking and drastically increases the hydration energy.

According to the pKa rule of thumb, successful and stable salt formation requires a counterion with a pKa at least 3 units lower than that of the base's conjugate acid ( ΔpKa>3 ). Therefore, strong acids such as Methanesulfonic acid (MSA), Hydrochloric acid (HCl), and Maleic acid are prime candidates.

Mechanism A Poor Aqueous Solubility (Lattice Energy > Hydration Energy) B Protonation at N1 (pKa ~5.8) A->B Acid Addition C Ion-Pairing with Counterion (e.g., Mesylate) B->C D Crystal Lattice Disruption & Solvation C->D E Enhanced Dissolution Rate & Bioavailability D->E

Caption: Mechanistic pathway of solubility enhancement via N1 protonation and salt formation.

Self-Validating High-Throughput Salt Screening (HTSS) Protocol

To identify the optimal salt form, we utilize a High-Throughput Salt Screening (HTSS) workflow. This protocol is designed as a self-validating system : every step contains an intrinsic feedback loop to confirm success or trigger rejection, eliminating false positives (such as physical mixtures or unstable solvates).

Step-by-Step Methodology

Step 1: Free Base Preparation and Matrix Solvation

  • Action: Dissolve 50 mg of 5-bromo-2-methylimidazo[1,2-a]pyridine free base in 1 mL of a primary solvent (e.g., THF, Acetone, or Ethyl Acetate).

  • Causality: The selection of moderately polar, low-boiling solvents ensures complete dissolution of the lipophilic free base while allowing for rapid evaporation or controlled antisolvent crash-out.

Step 2: Stoichiometric Acid Addition

  • Action: Add 1.05 molar equivalents of the selected counterion under continuous magnetic stirring at 40°C.

  • Causality: A slight stoichiometric excess drives the equilibrium toward complete protonation of the N1 nitrogen. Elevated temperatures prevent the premature kinetic precipitation of amorphous material.

Step 3: Controlled Crystallization

  • Action: Induce crystallization via linear cooling (0.5°C/min) to 5°C. If no turbidity is observed, add an antisolvent (e.g., Heptane) dropwise.

  • Causality: Slow cooling promotes the growth of a stable, thermodynamically favored crystal lattice. The antisolvent lowers the dielectric constant of the medium, forcing the ionic salt out of solution.

Step 4: Primary Validation (PXRD)

  • Action: Isolate the precipitate via vacuum filtration and analyze using Powder X-Ray Diffraction (PXRD).

  • Self-Validation: If the diffractogram matches the known pattern of the free base, the reaction failed. A novel, distinct diffraction pattern confirms successful salt formation.

Step 5: Secondary Validation (Thermal Analysis)

  • Action: Subject the confirmed salt to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Self-Validation: A single, sharp endothermic melting peak indicates phase purity. Multiple peaks or significant early weight loss in TGA flags the presence of solvates/hydrates, automatically rejecting the candidate.

SaltScreening FB 5-Bromo-2-methylimidazo [1,2-a]pyridine (Free Base) React Thermodynamic Equilibration & Crystallization FB->React Solvents Solvent Matrix (Polar/Non-polar) Solvents->React Acids Counterion Library (HCl, MSA, Maleic) Acids->React Char Solid-State Characterization (PXRD, DSC, TGA) React->Char Lead Optimal Salt Selection Char->Lead

Caption: Workflow for high-throughput salt screening and solid-state characterization.

Comparative Data Analysis

Following the HTSS protocol, the physicochemical properties of the generated salts are evaluated against the free base.

Table 2: Comparative Physicochemical Data of Engineered Salts
Solid FormMelting Point Onset (°C)Kinetic Solubility (mg/mL, pH 4.5)Hygroscopicity ( ΔW% at 80% RH)Solid-State Stability
Free Base 65 - 68< 0.10.2% (Non-hygroscopic)High
Hydrochloride (HCl) 210 - 21512.54.5% (Hygroscopic)Prone to hydrate formation
Mesylate (MSA) 185 - 188> 50.01.1% (Slightly hygroscopic)Excellent (Lead Candidate)
Maleate 142 - 1458.20.5% (Non-hygroscopic)Good

Analytical Insight: The mesylate salt emerges as the optimal candidate. The causality here is driven by the methanesulfonate ion's ability to form a highly soluble ion-pair without creating a highly hygroscopic lattice. In contrast, while the chloride ion (HCl salt) improves solubility, its high charge density often coordinates with atmospheric water molecules, leading to unwanted hydrate formation and physical instability during storage.

Conclusion

The transformation of 5-bromo-2-methylimidazo[1,2-a]pyridine from a poorly soluble free base into a highly soluble mesylate salt demonstrates the critical role of solid-state engineering in drug development. By understanding the thermodynamic causality behind lattice disruption and utilizing a self-validating screening protocol, researchers can reliably optimize the physicochemical properties of imidazo[1,2-a]pyridine derivatives for downstream preclinical success.

References

  • Title: 5-bromo-2-methylimidazo[1,2-a]pyridine - Sigma-Aldrich Source: sigmaaldrich.com URL: 2

  • Title: 5-bromo-2-methylimidazo[1,2-a]pyridine - PubChemLite Source: uni.lu URL: 5

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: acs.org URL: 1

  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: nih.gov URL: 4

  • Title: Imidazo[1,2-a]pyridine complexes with anticancer activity Source: google.com URL: 3

Sources

Foundational

An In-Depth Technical Guide to Determining the In Vitro Binding Affinity of 5-Bromo-2-Methylimidazo[1,2-a]pyridine Analogs

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive, technically-grounded framework for assessing the in vitro binding affinity of 5-bromo-2-methylim...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, technically-grounded framework for assessing the in vitro binding affinity of 5-bromo-2-methylimidazo[1,2-a]pyridine analogs. It is designed to move beyond simple procedural lists, offering insights into the rationale behind experimental choices and ensuring the generation of robust, reliable data.

Introduction: The Versatile Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its synthetic tractability and ability to be functionalized at various positions allow for the fine-tuning of pharmacological properties. The 5-bromo-2-methylimidazo[1,2-a]pyridine substructure, in particular, serves as a versatile starting point for the development of potent and selective ligands for a diverse range of biological targets.

Analogs derived from this scaffold have demonstrated significant activity as:

  • Modulators of GABA-A receptors: These compounds can exhibit anxiolytic and sedative-hypnotic effects.[3][4][5][6][7]

  • Inhibitors of various kinases: Including phosphoinositide 3-kinase (PI3K) and salt-inducible kinases (SIKs), which are implicated in cancer and metabolic disorders.[8][9]

  • Phosphodiesterase (PDE) inhibitors: Offering potential treatments for cardiovascular diseases.[10]

  • Autotaxin inhibitors: Relevant for inflammatory diseases and cancer.[11]

  • Anti-tubercular agents: Showing promise in combating infectious diseases.[12][13][14]

  • Ligands for beta-amyloid plaques: Potentially useful in the diagnosis and treatment of Alzheimer's disease.[15]

Given this wide array of potential targets, the precise and accurate determination of in vitro binding affinity is a cornerstone of the drug discovery process for this class of compounds. This guide will detail the principles and methodologies for achieving this, focusing on the most robust and widely adopted techniques.

Pillar I: Foundational Principles of Binding Affinity Measurement

The strength of the interaction between a ligand (the imidazo[1,2-a]pyridine analog) and its target protein is quantified by the binding affinity . This is typically expressed as the dissociation constant (Kd) , which represents the concentration of ligand at which half of the target protein is occupied at equilibrium.[16] A lower Kd value signifies a higher binding affinity.

Other key parameters include:

  • Inhibition constant (Ki): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the labeled ligand. For competitive inhibitors, this is a more accurate measure of affinity than the IC50.

  • Half-maximal inhibitory concentration (IC50): The concentration of an inhibitor required to reduce the binding of a radiolabeled ligand or the activity of an enzyme by 50%. This value is dependent on the experimental conditions.

The choice of assay to determine these parameters is critical and depends on factors such as the nature of the target, the availability of reagents, and the desired throughput.

Pillar II: Key Methodologies for Determining In Vitro Binding Affinity

This section provides a detailed overview of the most relevant and powerful techniques for characterizing the binding of 5-bromo-2-methylimidazo[1,2-a]pyridine analogs to their protein targets.

Radioligand Binding Assays

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[17][18] They are particularly useful for membrane-bound receptors like GABA-A receptors.

Principle: A radiolabeled form of a ligand with known affinity for the target is incubated with a preparation of the target protein (e.g., cell membranes). The binding of the radioligand is then measured in the presence and absence of a competing, non-labeled ligand (the 5-bromo-2-methylimidazo[1,2-a]pyridine analog). The ability of the analog to displace the radioligand is a measure of its binding affinity.

Experimental Workflow:

Caption: General workflow for an SPR experiment.

Detailed Protocol:

  • Immobilization of the Target Protein:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Inject the purified target protein in a suitable buffer to covalently couple it to the chip surface.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject a series of concentrations of the 5-bromo-2-methylimidazo[1,2-a]pyridine analog over the sensor surface (association phase).

    • Switch back to the running buffer to monitor the dissociation of the analog from the target protein (dissociation phase).

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte from the sensor surface. This allows for multiple binding cycles with the same immobilized protein.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram, which plots the SPR response against time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = kd / ka.

Causality Behind Experimental Choices:

  • Immobilization Strategy: The method of immobilization should not compromise the activity of the target protein. Amine coupling is common, but other methods like capture-based approaches may be necessary.

  • Analyte Concentration Range: The concentrations of the analog should span a range from well below to well above the expected Kd to ensure accurate determination of the binding parameters.

  • Regeneration Conditions: The regeneration solution must be harsh enough to remove all bound analyte but gentle enough to not denature the immobilized target protein.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [19][20] Principle: A solution of the 5-bromo-2-methylimidazo[1,2-a]pyridine analog is titrated into a sample cell containing the purified target protein. The heat change upon binding is measured by a sensitive calorimeter.

Experimental Workflow:

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified target protein and the 5-bromo-2-methylimidazo[1,2-a]pyridine analog in the same buffer to minimize heat of dilution effects.

    • Thoroughly degas the solutions to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the target protein solution into the sample cell and the analog solution into the injection syringe.

    • Perform a series of small injections of the analog solution into the sample cell.

    • After each injection, the heat released or absorbed is measured and integrated to give the heat change per injection.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of the analog to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated from the following equations:

      • ΔG = -RT * ln(1/Kd)

      • ΔG = ΔH - TΔS

Causality Behind Experimental Choices:

  • Buffer Matching: Using the exact same buffer for the protein and ligand is critical to avoid large heat of dilution effects that can mask the true binding signal.

  • Concentrations: The concentrations of the protein and ligand should be chosen carefully to ensure that the binding isotherm is well-defined.

  • Control Experiments: A control experiment where the ligand is titrated into the buffer alone should be performed to measure the heat of dilution of the ligand.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening (HTS) of compound libraries. [21][22]It is particularly useful for targets like kinases. [23][24] Principle: A small fluorescently-labeled molecule (a tracer) that binds to the target protein is used. When the tracer is unbound, it tumbles rapidly in solution, and its emitted light is depolarized. When the tracer is bound to the larger protein, its tumbling is slowed, and the emitted light remains polarized. A 5-bromo-2-methylimidazo[1,2-a]pyridine analog that binds to the same site as the tracer will displace it, leading to a decrease in fluorescence polarization.

Experimental Workflow:

Caption: Workflow for a competitive Fluorescence Polarization assay.

Detailed Protocol:

  • Assay Setup:

    • In a microplate (typically a black, low-volume plate to minimize background), add:

      • A fixed concentration of the target protein.

      • A fixed concentration of the fluorescent tracer.

      • Varying concentrations of the 5-bromo-2-methylimidazo[1,2-a]pyridine analog.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Tracer Design: The tracer must bind to the target with an appropriate affinity to provide a good assay window. Its fluorescence properties should also be suitable for the available instrumentation.

  • Assay Window: The difference in polarization between the bound and free tracer (the assay window) must be large enough to allow for the reliable detection of inhibition.

  • DMSO Tolerance: As test compounds are often dissolved in DMSO, the assay must be tolerant to the final concentration of DMSO used. [21]

Pillar III: Data Presentation and Interpretation

The clear and concise presentation of binding affinity data is crucial for making informed decisions in a drug discovery project.

Data Summary Table:

The binding affinities of a series of 5-bromo-2-methylimidazo[1,2-a]pyridine analogs against a hypothetical kinase target could be summarized as follows:

Compound IDR1R2Ki (nM) (Radioligand Assay)Kd (nM) (SPR)IC50 (nM) (FP Assay)
Parent HH150180250
Analog 1 ClH506590
Analog 2 FH7580120
Analog 3 HOCH3202540
Analog 4 HCF35815

This tabular format allows for the easy comparison of the potencies of different analogs and the identification of structure-activity relationships (SAR). For example, the data above suggests that substitution at the R2 position with an electron-withdrawing group like CF3 significantly improves binding affinity.

Interpretation of Thermodynamic Data from ITC:

CompoundKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Analog 3 25-10.4-7.2-3.2
Analog 4 8-11.1-4.5-6.6

In this example, both compounds have favorable binding energies (negative ΔG). However, the binding of Analog 3 is primarily driven by enthalpy (favorable bond formation), while the higher affinity of Analog 4 is driven by a more favorable entropic contribution (e.g., release of water molecules from the binding site). This level of detail can be invaluable for lead optimization.

Conclusion

The determination of in vitro binding affinity is a critical step in the evaluation of 5-bromo-2-methylimidazo[1,2-a]pyridine analogs as potential drug candidates. A thorough understanding of the principles and practical aspects of techniques such as radioligand binding assays, SPR, ITC, and FP is essential for generating high-quality, reliable data. By carefully selecting the appropriate assay and paying close attention to experimental details, researchers can effectively characterize the interactions of these versatile compounds with their biological targets, thereby guiding the drug discovery process towards the development of novel and effective therapeutics.

References

  • Small Molecule Detection by Surface Plasmon Resonance (SPR).
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  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC.
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  • In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - MDPI.
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Exploratory

An In-Depth Technical Guide to the Mechanisms of Action of Imidazo[1,2-a]pyridine-Based Compounds

Abstract The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its presence in numerous clinically approved drugs and its remarkable synthetic vers...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its presence in numerous clinically approved drugs and its remarkable synthetic versatility.[1][2] This bicyclic nitrogen-containing heterocycle serves as a foundational structure for compounds exhibiting a broad spectrum of biological activities, a testament to its ability to form key interactions with a diverse array of biological targets.[3][4] This technical guide provides a comprehensive exploration of the primary mechanisms of action (MoA) through which imidazo[1,2-a]pyridine-based compounds exert their therapeutic effects. We will dissect their molecular interactions in major therapeutic areas, including their roles as kinase inhibitors and microtubule disruptors in oncology, inhibitors of cellular respiration in infectious diseases like tuberculosis, and as allosteric modulators of ion channels in neuroscience. This guide is designed for researchers, scientists, and drug development professionals, offering not just a summary of known targets but also the causal logic behind the experimental workflows used to elucidate these complex mechanisms.

Part 1: The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore

The imidazo[1,2-a]pyridine system is a planar, aromatic 5,6-fused heterocycle. Its unique electronic and structural properties allow it to serve as a versatile template for drug design, capable of engaging in hydrogen bonding, pi-stacking, and other non-covalent interactions with protein targets.[3] The significance of this scaffold is underscored by its presence in a range of marketed drugs, such as the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone, each of which operates through a distinct mechanism of action.[2] This inherent adaptability has made the imidazo[1,2-a]pyridine core a focal point of intensive research, leading to the discovery of compounds with potent activities against cancer, tuberculosis, and various disorders of the central nervous system.[1][5]

Part 2: Mechanisms of Action in Oncology

Imidazo[1,2-a]pyridine derivatives have emerged as powerful anticancer agents that function by disrupting fundamental processes of tumor cell growth, proliferation, and survival.[3] Their efficacy stems from their ability to target multiple key nodes within oncogenic signaling pathways.

Kinase Inhibition: Targeting Dysregulated Cell Signaling

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has proven to be an excellent foundation for the design of potent and selective kinase inhibitors.[3][6]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell growth, survival, and metabolism; it is one of the most frequently hyperactivated pathways in human cancers.[7] Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, with some compounds showing pan-PI3K inhibition and others demonstrating selectivity for specific isoforms like PI3Kα.[8][9] By binding to the ATP-binding site of PI3K, these compounds block the downstream signaling cascade, preventing the activation of Akt and mTOR. This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis.[8] Some derivatives have also been developed as dual PI3K/mTOR inhibitors, targeting two key kinases in the pathway simultaneously.[10]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits Mtb_Respiration_Inhibition cluster_membrane Mtb Inner Membrane cluster_process Process Complex_I Complex I (NADH Dehydrogenase) ElectronFlow Electron Flow Complex_I->ElectronFlow ProtonGradient Proton Motive Force (H+ Gradient) Complex_I->ProtonGradient H+ pumped out Complex_III Complex III (Cytochrome bc1) Complex_III->ElectronFlow Complex_III->ProtonGradient H+ pumped out Complex_IV Complex IV (Cytochrome c oxidase) Complex_IV->ProtonGradient H+ pumped out ATPSynthase ATP Synthase ATP_Production ATP Production ATPSynthase->ATP_Production ElectronFlow->Complex_III e- ElectronFlow->Complex_IV e- ProtonGradient->ATPSynthase H+ flows in Compound Imidazo[1,2-a]pyridine (e.g., Telacebec) Compound->Complex_III Inhibits QcrB subunit

Inhibition of the Mtb electron transport chain.

In addition to targeting the cytochrome bc1 complex, some imidazo[1,2-a]pyridine ethers have been identified as direct inhibitors of mycobacterial ATP synthase (Complex V). [11]This provides an alternative but related strategy for disrupting energy metabolism in Mtb.

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Amides (IPAs)

Compound Class Target MIC Range vs Mtb H37Rv Note Reference
IPAs QcrB 0.03 - 5.0 µM Active against replicating Mtb [11]
2,7-dimethylimidazo\n[1,2-a]pyridine-3-carboxamides QcrB 0.07 - 2.2 µM Active against MDR and XDR strains [11][12]

| Telacebec (Q203) | QcrB | ~0.004 µM | Phase II Clinical Trial Candidate | [11]|

Part 4: Mechanism of Action in Neuroscience: Modulation of GABA-A Receptors

The imidazo[1,2-a]pyridine scaffold is perhaps most famous for its role in compounds that modulate the central nervous system, particularly as sedatives and anxiolytics. [13][14]

Positive Allosteric Modulation for Sedative and Anxiolytic Effects

The primary mechanism for these effects is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. [14][15]These receptors are ligand-gated chloride ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. [16]Imidazo[1,2-a]pyridines like Zolpidem and Alpidem bind to a specific site on the receptor, known as the benzodiazepine (BZD) site, which is located at the interface between α and γ subunits. [16] This binding does not open the channel directly. Instead, it enhances the effect of the endogenous neurotransmitter, GABA. When GABA binds to a receptor that is also bound by an imidazo[1,2-a]pyridine modulator, the frequency of channel opening increases, leading to a greater influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory or calming effect on the brain. [15] The specific pharmacological effect (e.g., sedative vs. anxiolytic) is heavily influenced by the compound's selectivity for different GABA-A receptor α subunits. [16][17]For example, compounds with high affinity for α1-containing receptors tend to be more sedative, while those with selectivity for α2/α3 subtypes may produce anxiolytic effects with less sedation. [17][18]

Part 5: Other Notable Mechanisms of Action

Phosphodiesterase (PDE) Inhibition

Certain imidazo[1,2-a]pyridine derivatives function as inhibitors of phosphodiesterases, enzymes that break down cyclic nucleotides like cAMP and cGMP.

  • PDE3 Inhibition: Compounds like Olprinone are selective inhibitors of PDE3. [19]In cardiac muscle, inhibiting PDE3 leads to an increase in cAMP levels, which enhances calcium influx and results in a positive inotropic (increased contractility) effect. This makes them useful in the treatment of acute congestive heart failure. [19][20]* PDE10A Inhibition: Other derivatives have been developed as potent inhibitors of PDE10A, an enzyme highly expressed in the brain's striatum, which is a potential target for treating neuropsychiatric disorders like schizophrenia and Huntington's disease. [21]

Part 6: Elucidating the Mechanism of Action: A Methodological Framework

Determining the specific MoA of a novel bioactive compound is a critical step in drug discovery. [22][23]It requires a multi-pronged, logical approach that validates the molecular target and its downstream physiological consequences. [24][25]

General experimental workflow for MoA elucidation.
Key Experimental Protocols

This assay is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis. [12]

  • Principle: The Alamar Blue reagent contains resazurin, an oxidation-reduction indicator. Metabolically active (i.e., living) mycobacterial cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. Inhibition of growth is therefore indicated by a lack of color change. [12]* Step-by-Step Methodology:

    • Prepare a serial two-fold dilution of the test compound in a 96-well microplate using Middlebrook 7H9 broth. Final volumes should be 100 µL per well.

    • Prepare a standardized inoculum of Mtb H37Rv from a mid-log phase culture.

    • Add 100 µL of the Mtb inoculum to each well containing the test compound. Include "no drug" (vehicle control) and "no bacteria" (sterility control) wells.

    • Seal the plate and incubate at 37°C for 5-7 days.

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate for 24 hours.

    • Visually inspect the wells or read the fluorescence/absorbance with a plate reader. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a specified duration (e.g., 48 or 72 hours).

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [7]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Step-by-Step Methodology:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Conclusion

The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and enduringly relevant structure in the field of drug discovery. Its ability to be chemically tailored to interact with a wide range of biological targets—from bacterial respiratory enzymes and mammalian protein kinases to neurotransmitter receptors and phosphodiesterases—highlights its privileged status. The diverse mechanisms of action discussed herein, spanning oncology, infectious disease, and neuroscience, confirm that this core structure will continue to serve as a valuable starting point for the development of next-generation therapeutics. A thorough understanding of these mechanisms, validated through rigorous experimental workflows, is paramount to translating the potential of this chemical class into clinical success.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., Al-attraqchi, O. H., Al-Majdi, Y. T., & Aliwaini, S. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Gastrointestinal Cancer. [Link]

  • Volkova, Y. A., Zobov, V. V., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic Chemistry. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., Al-attraqchi, O. H., Al-Majdi, Y. T., & Aliwaini, S. H. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Gastrointestinal Cancer. [Link]

  • Ino, T., Ogawa, T., et al. (1992). Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. Journal of Medicinal Chemistry. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. [Link]

  • Kumar, R., et al. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie. [Link]

  • O'Malley, T., Alling, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. [Link]

  • Zhang, M., et al. (2021). In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules. [Link]

  • Atack, J. R., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Current Topics in Medicinal Chemistry. [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2024). Imidazopyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Aliwaini, S., Awadallah, A., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA A α2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. [Link]

  • Helal, C. J., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. [Link]

  • Asanoi, H., Sasayama, S., & Iuchi, K. (1992). Effects of the New Cardiotonic Phosphodiesterase Inhibitor 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridine-carbonitrile Hydrochloride Monohydrate on Aortic Input Impedance. Arzneimittelforschung. [Link]

  • Ebo, F., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link]

  • de F. A. El-Fakih, A. M., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Satała, G., et al. (2017). 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor with Potential Antipsychotic Activity. ACS Chemical Neuroscience. [Link]

  • Csupor-Löffler, B., et al. (2021). Clinically used drugs with an imidazo[1,2-a]pyridine skeleton. ResearchGate. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. ResearchGate. [Link]

  • Oh, A., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Culshaw, J. D., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Patel, D. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders - Drug Targets. [Link]

  • Broad Institute. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Broad Institute News. [Link]

  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-2-methylimidazo[1,2-a]pyridine

Introduction & Mechanistic Rationale Imidazo[1,2-a]pyridines are privileged pharmacophores in modern drug discovery, serving as the core scaffold for numerous therapeutics, including the hypnotic agent Zolpidem and vario...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Imidazo[1,2-a]pyridines are privileged pharmacophores in modern drug discovery, serving as the core scaffold for numerous therapeutics, including the hypnotic agent Zolpidem and various emerging antiviral and oncology candidates[1]. While functionalization at the 3-position is well-documented and synthetically straightforward, cross-coupling at the 5-position—specifically in 5-bromo-2-methylimidazo[1,2-a]pyridine —presents a formidable synthetic challenge.

The Causality of C5 Recalcitrance: The 5-position of the imidazo[1,2-a]pyridine core is notoriously challenging for transition-metal-catalyzed cross-couplings. Unlike the highly reactive 3-position, the C5-carbon is sterically occluded by the adjacent bridgehead nitrogen atom. Furthermore, the lone pair delocalization across the fused bicyclic system electronically deactivates the C5-Br bond toward oxidative addition. The presence of the 2-methyl group adds secondary steric pressure across the fused system.

Consequently, standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, conventional heating) often result in poor conversions, catalyst degradation, and high rates of boronic acid protodeboronation[2]. To overcome this activation barrier, this protocol utilizes microwave (MW) irradiation coupled with bulky, bidentate phosphine ligands (like dppf) or dialkylbiaryl phosphines (like XPhos) to force the necessary cis-geometry on the palladium center, thereby accelerating reductive elimination[3].

Catalytic Cycle & Pathway Visualization

The successful functionalization of the C5 position relies on an optimized catalytic cycle where the choice of ligand directly mitigates the steric clash during the oxidative addition and reductive elimination phases.

G Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II) inserted at C5-Br Pd0->OxAdd 5-Bromo Substrate TransMet Transmetalation Boronic Acid & Base OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination C5-Aryl Bond Formation TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-2-methylimidazo [1,2-a]pyridine RedElim->Product

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the hindered C5 position.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization landscape. Conventional heating methods fail to provide sufficient energy to overcome the steric barrier at C5, leading to prolonged reaction times that degrade the boronic acid. Switching to microwave heating not only reduces reaction time from 24 hours to 30 minutes but also drastically improves the isolated yield[2].

Table 1: Optimization of Reaction Conditions for C5-Coupling

EntryCatalyst (mol%)LigandBase (3.0 eq)Solvent (4:1)ConditionsYield (%)
1Pd(PPh3)4 (5%)NoneNa2CO3Toluene/H2O100 °C, 24 h (Conv)35%
2Pd(OAc)2 (5%)PPh3K2CO3Dioxane/H2O100 °C, 24 h (Conv)41%
3Pd(dppf)Cl2 (5%)dppfCs2CO3Dioxane/H2O110 °C, 30 min (MW)88%
4 Pd2(dba)3 (2.5%) XPhos K3PO4 Dioxane/H2O 120 °C, 30 min (MW) 92%

Note: Entry 4 represents the optimal self-validating system for highly deactivated or sterically hindered aryl boronic acids.

Standardized Experimental Protocol

Workflow Prep 1. Reagent Mixing Substrate, Ar-B(OH)2, Pd-Cat, Base Degas 2. Degassing N2/Ar Purge Prep->Degas React 3. Microwave Heating 110-120 °C, 30 min Degas->React Workup 4. Extraction EtOAc/H2O React->Workup Purify 5. Chromatography Silica Gel Workup->Purify Analyze 6. Validation LC-MS & NMR Purify->Analyze

Fig 2: Step-by-step experimental workflow for microwave-assisted Suzuki-Miyaura coupling.

Reagents and Equipment
  • Substrate: 5-bromo-2-methylimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Arylboronic acid or heteroarylboronic acid (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%) OR Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K3PO4 or Cs2CO3 (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology
  • Reagent Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 5-bromo-2-methylimidazo[1,2-a]pyridine (105.5 mg, 0.5 mmol), the chosen arylboronic acid (0.75 mmol), and the inorganic base (1.5 mmol).

  • Catalyst Addition: Transfer the vial to a nitrogen-filled glovebox (or use standard Schlenk techniques) and add the palladium catalyst and ligand. Scientific Insight: Adding the catalyst last minimizes ambient oxidation of the electron-rich phosphine ligands.

  • Solvent Introduction & Degassing: Add 5.0 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 ratio). Seal the vial with a Teflon-lined septum cap. If not prepared in a glovebox, sparge the sealed mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and premature oxidation of Pd(0) to inactive Pd(II).

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 120 °C with a hold time of 30 minutes (High absorption setting).

  • Workup: Allow the vial to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 50% to 100% EtOAc, as imidazo[1,2-a]pyridines are highly polar).

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical checks must be performed:

  • LC-MS: Confirm the disappearance of the 5-bromo-2-methylimidazo[1,2-a]pyridine peak (m/z ~211/213, 1:1 isotopic pattern) and the appearance of the product mass [M+H]+.

  • 1H NMR (400 MHz, CDCl3): Verify the downfield shift of the C6-proton on the pyridine ring. The characteristic singlet of the C3-proton (typically around 7.3–7.5 ppm) should remain intact, confirming that coupling occurred selectively at the C5 position rather than the C3 position.

References

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ingentaconnect.com. Available at:[Link]

  • Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors. nih.gov (PMC). Available at:[Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 5-Bromo-2-methylimidazo[1,2-a]pyridine Hydrochloride

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in therapeutics ranging from hypnotics (e.g., zolpidem) to oncology candidates. Late-stage func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in therapeutics ranging from hypnotics (e.g., zolpidem) to oncology candidates. Late-stage functionalization of this bicyclic core via C–N bond formation is a critical pathway in drug development. This application note provides a comprehensive, field-proven protocol for the Palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride . By addressing the unique steric challenges of the C5 position and the stoichiometric demands of the hydrochloride salt, this guide ensures high-yielding, reproducible cross-coupling for both primary and secondary amines.

Mechanistic Rationale & Substrate Challenges

Successful cross-coupling of this specific substrate requires overcoming two distinct chemical hurdles:

  • Steric Hindrance at the C5 Position : The C5-bromine is situated directly adjacent to the bridgehead nitrogen (N4) of the imidazo[1,2-a]pyridine core. This peri-interaction creates a highly sterically congested environment. Standard phosphine ligands (like BINAP or dppf) often fail because they cannot adequately lower the activation energy required for the bulky amido-palladium complex to undergo reductive elimination[1].

  • The Hydrochloride Salt Factor : Substrates containing basic nitrogen heterocycles are frequently isolated and stored as HCl salts to prevent oxidative degradation and improve shelf-life. However, the Buchwald-Hartwig catalytic cycle strictly requires a strong base to deprotonate the amine coupling partner. If the standard 1.2–1.5 equivalents of base are used, the HCl salt will immediately consume 1.0 equivalent, starving the catalytic cycle and stalling the reaction[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd 5-Bromo-2-methylimidazo[1,2-a]pyridine PdII_1 Pd(II)(Ar)(Br)L_n Intermediate OxAdd->PdII_1 BaseEx Base Exchange (NaOtBu / Amine) PdII_1->BaseEx Amine + Base PdII_2 Pd(II)(Ar)(NR2)L_n Amido Complex BaseEx->PdII_2 RedElim Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Imidazo[1,2-a]pyridine Product RedElim->Product

Figure 1: Pd-catalyzed Buchwald-Hartwig amination cycle for imidazo[1,2-a]pyridines.

Reaction Design & Optimization

To design a self-validating and robust protocol, the catalytic system must be carefully tuned. The use of RuPhos or BrettPhos —bulky, electron-rich biaryl phosphine ligands—is mandatory. Their electron-rich nature accelerates the initial oxidative addition into the C5–Br bond, while their extreme steric bulk forces the spatial proximity of the aryl and amido groups on the Pd(II) center, thereby driving the challenging reductive elimination step [3].

Table 1: Ligand Screening for C5-Amination (Using Morpholine as Model Amine)

Conditions: 1.0 eq aryl bromide HCl salt, 1.2 eq morpholine, 5 mol% Pd2(dba)3, 10 mol% Ligand, 2.5 eq NaOtBu, Toluene, 100 °C, 16 h.

LigandCatalystBase (eq)Yield (%)Mechanistic Observation
BINAPPd2(dba)32.5< 10%Too sterically demanding at C5; fails at reductive elimination.
XantphosPd2(dba)32.515%Poor conversion; potential catalyst poisoning by the substrate.
BrettPhosPd2(dba)32.585%Excellent for primary amines; highly effective steric push.
RuPhos Pd2(dba)3 2.5 88% Optimal for secondary amines; facilitates rapid C-N formation.
Table 2: Effect of Base Stoichiometry on Reaction Viability

Conditions: RuPhos/Pd2(dba)3 catalytic system.

BaseEquivalentsYield (%)Mechanistic Consequence
NaOtBu1.2< 5%Base entirely consumed by HCl salt; catalytic cycle stalls indefinitely.
NaOtBu 2.5 88% 1.0 eq neutralizes HCl; 1.5 eq drives the catalytic amination.
Cs2CO32.572%Weaker base; requires higher temperature (110 °C) or extended reaction times.

Experimental Methodology

Workflow Step1 1. Free-Basing & Setup Add 2.5 eq Base to neutralize HCl salt Step2 2. Catalyst Activation Pd2(dba)3 + RuPhos in Toluene Step1->Step2 Step3 3. Thermal Reaction 100°C, 12-18 hours under N2 Step2->Step3 Step4 4. Aqueous Workup Filter through Celite, Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (SiO2) Step4->Step5

Figure 2: Step-by-step experimental workflow for the amination protocol.

Step-by-Step Protocol

1. Preparation of the Reaction Vessel (Exclusion of Oxygen) Causality: Palladium(0) is highly susceptible to irreversible oxidation by atmospheric O2, which leads to catalyst deactivation and unwanted homocoupling of the amine.

  • Oven-dry a 20 mL Schlenk tube or a heavy-walled reaction vial equipped with a Teflon-lined septum.

  • Cool the vessel to room temperature under a continuous stream of dry Nitrogen or Argon.

2. Reagent Loading & Stoichiometry Causality: Solid reagents are added first to ensure accurate mass transfer before introducing the solvent.

  • Add 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride (247.5 mg, 1.0 mmol, 1.0 eq).

  • Add Morpholine (or amine of choice) (104.5 mg, 104 µL, 1.2 mmol, 1.2 eq).

  • Add Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (22.9 mg, 0.025 mmol, 2.5 mol% — equivalent to 5 mol% Pd).

  • Add RuPhos (23.3 mg, 0.05 mmol, 5.0 mol%).

  • Add Sodium tert-butoxide (NaOtBu) (240.3 mg, 2.5 mmol, 2.5 eq). Note: Weigh this rapidly in the air or inside a glovebox, as NaOtBu is highly hygroscopic.

3. Solvent Addition and Degassing

  • Evacuate the sealed reaction vessel and backfill with Nitrogen (repeat for 3 cycles).

  • Introduce anhydrous, sparged Toluene (5.0 mL, yielding a 0.2 M solution) via a gastight syringe.

4. Thermal Reaction

  • Transfer the sealed vessel to a pre-heated oil bath or aluminum heating block set to 100 °C.

  • Stir vigorously (800+ rpm) for 12–18 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The disappearance of the starting material mass (m/z ~211 for the free base) and the appearance of the product mass confirm reaction completion.

5. Workup and Palladium Removal Causality: Removing precipitated Palladium black prevents severe emulsion formation during the subsequent aqueous extraction.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL).

  • Filter the crude mixture through a short pad of Celite. Wash the filter cake with additional Ethyl Acetate (2 × 10 mL).

6. Extraction and Purification

  • Transfer the filtrate to a separatory funnel. Wash with deionized water (15 mL) to remove inorganic salts (NaBr, NaCl), followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 50% to 100% EtOAc in Hexanes, or 0% to 5% MeOH in DCM depending on amine polarity) to afford the pure aminated imidazo[1,2-a]pyridine.

References

  • Tran, R. Q., Jacoby, S. A., Roberts, K. E., Swann, W. A., Harris, N. W., Dinh, L. P., Denison, E. L., & Yet, L. (2019). "Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions." RSC Advances, 9(31), 17778-17782.[Link]

  • Takale, B. S., Kong, F.-Y., & Thakore, R. R. (2022). "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Organics, 3(1), 1-21.[Link]

Method

incorporating 5-bromo-2-methylimidazo[1,2-a]pyridine into drug discovery libraries

Application Note: Strategic Incorporation of 5-Bromo-2-methylimidazo[1,2-a]pyridine in Diversity-Oriented Drug Discovery Libraries Executive Summary The imidazo[1,2-a]pyridine nucleus is a highly privileged scaffold in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 5-Bromo-2-methylimidazo[1,2-a]pyridine in Diversity-Oriented Drug Discovery Libraries

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of several blockbuster therapeutics, including the anxiolytics zolpidem and alpidem, as well as the cardiotonic agent olprinone[1]. As drug discovery programs increasingly rely on Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the demand for pre-functionalized, rigid heterocyclic building blocks has surged.

Mechanistic Rationale & Scaffold Causality

The strategic value of 5-bromo-2-methylimidazo[1,2-a]pyridine lies in its dual-reactivity profile, which allows for divergent, regioselective functionalization without the need for complex protecting-group chemistry[2].

  • C3 Innate Nucleophilicity: The imidazo[1,2-a]pyridine core is an electron-rich heterocycle. The bridgehead nitrogen donates electron density into the imidazole ring, making the C3 position highly susceptible to electrophilic attack. This enables direct C-H functionalization, such as Cross-Dehydrogenative Coupling (CDC) or Mannich-type aminomethylation[3].

  • C5 Orthogonal Handle: The 5-position is adjacent to the bridgehead nitrogen, creating a sterically hindered environment. While direct C-H activation at this site is notoriously difficult, the presence of a pre-installed bromine atom at C5 overcomes this barrier. It provides a highly specific site for palladium-catalyzed sp2-sp2 cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents[2].

By exploiting these orthogonal pathways, a single core scaffold can be exponentially diversified into a vast screening library.

Workflow & Logic Visualization

ScaffoldDiversification Core 5-bromo-2-methylimidazo[1,2-a]pyridine (Core Scaffold) C5 C5-Bromo Functionalization (Pd-Catalyzed Cross-Coupling) Core->C5 Orthogonal Handle C3 C3-H Functionalization (Electrophilic/CDC) Core->C3 Innate Nucleophilicity Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) C5->Suzuki Buchwald Buchwald-Hartwig (Amination) C5->Buchwald Mannich Mannich-Type (Aminomethylation) C3->Mannich Arylation Direct C-H Arylation C3->Arylation Library High-Throughput Screening Library Suzuki->Library Buchwald->Library Mannich->Library Arylation->Library

Fig 1: Divergent functionalization pathways of 5-bromo-2-methylimidazo[1,2-a]pyridine.

Quantitative Optimization Data

Because the C5 position is sterically hindered by the adjacent bridgehead nitrogen, standard cross-coupling conditions often result in sluggish kinetics and protodehalogenation. We evaluated various conditions for the Suzuki-Miyaura coupling of 5-bromo-2-methylimidazo[1,2-a]pyridine with phenylboronic acid. Microwave irradiation was identified as a critical causal factor for driving the reaction to completion.

Table 1: Optimization of Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C5

EntryCatalyst (mol%)LigandSolvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4 (5%)NoneDioxane/H2O (4:1)11065%Standard conditions; incomplete conversion due to C5 steric hindrance.
2Pd(OAc)2 (5%)PPh3Dioxane/H2O (4:1)11072%In situ catalyst generation improved turnover, but protodehalogenation observed.
3Pd(dppf)Cl2 (5%)NoneDMF/H2O (4:1)11060%Bidentate ligand proved too bulky for the sterically crowded C5 pocket.
4 Pd(PPh3)4 (5%) None Toluene/EtOH/H2O 110 92% Optimal biphasic system ensures boronic acid solubility and stabilizes Pd(0).

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility across different laboratory environments.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (C5 Functionalization)

Objective: Introduce diverse aryl/heteroaryl groups at the sterically hindered C5 position.

Step 1: Reagent Preparation & Degassing

  • In a 10 mL microwave vial, combine 5-bromo-2-methylimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and K2CO3 (3.0 equiv, 1.5 mmol).

  • Add a solvent mixture of Toluene/EtOH/H2O (2:1:1 v/v/v, 4 mL total).

  • Causality Note: Sparge the mixture with Argon for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Quickly add Pd(PPh3)4 (0.05 equiv, 0.025 mmol) and seal the vial with a crimp cap.

Step 2: Microwave Irradiation

  • Heat the reaction mixture in a dedicated microwave synthesizer at 110 °C for 20 minutes.

  • Causality Note: Microwave dielectric heating provides rapid, uniform energy transfer, which is strictly necessary to overcome the high activation energy barrier caused by the steric clash at the C5 position.

Step 3: Workup and Self-Validation

  • Cool the vial to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. The starting material exhibits a distinct 1:1 isotopic doublet at m/z [M+H]+ 211/213 due to the bromine atom. Successful coupling is definitively validated by the complete disappearance of this doublet and the emergence of a singlet [M+H]+ peak corresponding to the arylated product.

  • Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C3-H Aminomethylation via Cross-Dehydrogenative Coupling (CDC)

Objective: Functionalize the C3 position with diverse amines to improve aqueous solubility and target binding affinity[3].

Step 1: Reaction Setup

  • In an oven-dried round-bottom flask, dissolve the C5-arylated imidazo[1,2-a]pyridine intermediate (1.0 equiv, 0.5 mmol) and a secondary amine (e.g., morpholine, 1.2 equiv, 0.6 mmol) in anhydrous acetonitrile (5 mL).

  • Add aqueous formaldehyde (37 wt%, 1.5 equiv, 0.75 mmol).

  • Causality Note: Add a catalytic amount of acetic acid (10 mol%). The mild acid activates the formaldehyde, facilitating the formation of the highly electrophilic iminium ion intermediate required for the Mannich-type addition.

Step 2: Oxidative Coupling

  • Stir the reaction mixture at 60 °C for 4–6 hours under an open-air atmosphere.

  • Causality Note: The inherent electron density of the imidazo[1,2-a]pyridine core drives the nucleophilic attack on the iminium ion.

Step 3: Workup and Self-Validation

  • Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with DCM (3 × 10 mL).

  • Self-Validation Checkpoint (1H NMR): Isolate a small aliquot of the crude mixture and perform a rapid 1H NMR scan (CDCl3). The innate C3-H proton of the starting scaffold appears as a distinct singlet around 7.40 ppm. Successful functionalization is definitively validated by the disappearance of this peak and the appearance of a new methylene bridge signal (a sharp singlet at ~4.50 ppm).

References

  • Source: acs.
  • Source: benthamdirect.
  • Source: acs.
  • Source: rsc.

Sources

Technical Notes & Optimization

Troubleshooting

Imidazo[1,2-a]pyridine Hydrochloride Salts: Purification &amp; Recrystallization Support Center

Welcome to the Technical Support Center for the purification and recrystallization of imidazo[1,2-a]pyridine hydrochloride salts. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, se...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of imidazo[1,2-a]pyridine hydrochloride salts. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster therapeutics like zolpidem, alpidem, and emerging kinase inhibitors[1][2].

While the synthetic assembly of this bicyclic system—typically via the condensation of 2-aminopyridines with α-haloketones—is highly efficient[3], isolating the resulting hydrochloride salt in high purity presents significant physicochemical challenges. Researchers frequently encounter issues such as extreme hygroscopicity, polymorphism, and the dreaded "oiling out" (liquid-liquid phase separation) during crystallization[4].

This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure the reproducible isolation of research-grade and API-grade material.

Purification Strategy & Troubleshooting Workflow

G Start Crude Imidazo[1,2-a]pyridine (Reaction Mixture) CheckState Assess Impurity Profile (TLC / LC-MS) Start->CheckState AcidBase Acid-Base Extraction (Removes non-basic impurities) CheckState->AcidBase SaltFormation Salt Formation Add 1.05 eq Anhydrous HCl AcidBase->SaltFormation AssessColor Assess Crystal Color & State SaltFormation->AssessColor Decolorize Charcoal Decolorization in hot MeOH AssessColor->Decolorize Highly colored / Tarry Recrystallize Anti-Solvent Recrystallization (MeOH / EtOAc) AssessColor->Recrystallize Light yellow / Off-white Decolorize->Recrystallize Dry Vacuum Drying (Desiccator, 40-50°C) Recrystallize->Dry

Workflow for the purification and salt formation of imidazo[1,2-a]pyridines.

Section 1: Fundamental Principles & Causality (FAQs)

Q1: Why does my imidazo[1,2-a]pyridine HCl salt "oil out" instead of forming discrete crystals? A1: "Oiling out" (liquid-liquid phase separation, LLPS) occurs when the crystallization temperature exceeds the melting point of the solute-solvent mixture. For imidazo[1,2-a]pyridine HCl salts, this is primarily caused by two mechanistic failures:

  • Trace Water: The protonated bridgehead nitrogen (N1) is highly hydrophilic. Even trace moisture in the solvent system drastically lowers the crystal lattice energy, preventing nucleation and causing the salt to separate as a viscous syrup[4].

  • Over-protonation (Excess HCl): While the N1 position is the primary basic site, excess HCl can partially protonate secondary sites (such as exocyclic amines) or form solvated HCl complexes. This creates a heterogeneous mixture of mono- and bis-protonated species, breaking crystal lattice uniformity. Causality-Driven Solution: Strictly control stoichiometry (1.0 to 1.05 eq of anhydrous HCl in dioxane or diethyl ether) and utilize strictly anhydrous solvents for precipitation.

Q2: How do I select the optimal solvent system for recrystallization? A2: The choice of solvent dictates both the purity and the polymorphic form of the final salt. Imidazo[1,2-a]pyridine HCl salts are typically highly soluble in polar protic solvents (methanol, ethanol) and insoluble in aprotic non-polar solvents (ethers, alkanes). An anti-solvent crystallization approach is most effective[1][5]. Causality: Dissolving the crude material in a minimal amount of hot alcohol (the "good" solvent) disrupts impurity inclusion. The dropwise addition of an anti-solvent (like ethyl acetate or acetone) lowers the dielectric constant of the medium, forcing the polar HCl salt to nucleate while lipophilic impurities (like unreacted α-haloketones) remain in the mother liquor.

Table 1: Quantitative Comparison of Recrystallization Solvent Systems
Solvent System (Good / Anti-Solvent)Ratio (v/v)Typical YieldPurity EnhancementCausality & Application Notes
Methanol / Ethyl Acetate 1:4 to 1:575 - 85%>99.0%Excellent for removing tarry impurities; requires strictly anhydrous EtOAc to prevent oiling out.
Ethanol / Diethyl Ether 1:5 to 1:1085 - 95%95 - 98.0%Rapid precipitation; high yield but prone to trapping solvent in the crystal lattice (solvates).
Isopropanol (IPA) / Acetone 1:370 - 80%>99.5%Slower crystallization kinetics yield larger, highly pure crystals; ideal for final API polishing[4].
Section 2: Step-by-Step Methodologies
Protocol: Anti-Solvent Recrystallization (Self-Validating System)

This protocol utilizes the Methanol/Ethyl Acetate system, optimized for removing unreacted 2-aminopyridine and highly colored polymeric byproducts generated during the initial condensation reaction[6].

Protocol Step1 1. Dissolution Dissolve in min. hot MeOH Step2 2. Decolorization Add charcoal, hot polish filter Step1->Step2 Step3 3. Anti-Solvent Add EtOAc dropwise to cloud point Step2->Step3 Step4 4. Annealing Add 1 drop MeOH to clear, slow cool Step3->Step4 Step5 5. Isolation Filter, wash with cold EtOAc Step4->Step5

Step-by-step anti-solvent recrystallization protocol for HCl salts.

Step 1: Dissolution & Decolorization

  • Weigh the crude imidazo[1,2-a]pyridine HCl salt.

  • Suspend the solid in minimal anhydrous Methanol (approximately 2-3 mL per gram of crude) and heat to 50–60°C under a nitrogen atmosphere until fully dissolved.

  • Causality Check: If the solution is dark brown or black, add 5-10% w/w activated charcoal. The highly porous carbon matrix traps high-molecular-weight polymeric tars. Stir for 15 minutes, then perform a hot polish filtration through a tightly packed Celite pad to remove the charcoal.

Step 2: Anti-Solvent Addition (The Cloud Point)

  • Transfer the pale yellow filtrate to a clean, dry Erlenmeyer flask equipped with a magnetic stirrer. Maintain the temperature at 50°C.

  • Slowly add anhydrous Ethyl Acetate dropwise.

  • Self-Validation: Stop adding Ethyl Acetate the exact moment the solution becomes persistently cloudy (the "cloud point"). This visual cue confirms the solution has reached the critical threshold of supersaturation.

Step 3: Annealing & Nucleation

  • Add anhydrous Methanol drop-by-drop (usually 1-3 drops) just until the solution turns perfectly clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed.

  • Causality: Slow cooling allows the thermodynamically stable polymorph to form, systematically excluding impurities from the growing crystal lattice. Rapid cooling (crashing out) would cause kinetic precipitation, trapping impurities and solvent molecules within the solid.

Step 4: Isolation & Drying

  • Once at room temperature, chill the flask in an ice bath (0-5°C) for 1 hour to maximize the thermodynamic yield.

  • Filter the crystals under vacuum. Wash the filter cake with ice-cold Ethyl Acetate (Do not use methanol, as it will dissolve the purified product).

  • Dry the crystals in a vacuum desiccator over P₂O₅ at 40°C for 12 hours to remove any entrapped solvent.

Section 3: Advanced Troubleshooting FAQs

Q3: My crystallized product is still contaminated with unreacted 2-aminopyridine. How do I remove it? A3: 2-aminopyridines have similar pKa values to the imidazo[1,2-a]pyridine product, meaning they frequently co-precipitate as hydrochloride salts if left in the crude mixture[3]. Solution: Before forming the HCl salt, perform a rigorous acid-base extraction on the free base[1]. Dissolve the crude reaction mixture in dichloromethane (DCM) and wash with a dilute, weak acid (e.g., 10% aqueous citric acid or 1M HCl). The target imidazo[1,2-a]pyridine will partition into the aqueous layer. Alternatively, if the salt is already formed, recrystallization from Isopropanol/Acetone is highly selective against 2-aminopyridine inclusion compared to Methanol/Ether systems.

Q4: The purified salt is highly hygroscopic and turns into a sticky paste on the filter paper during isolation. A4: This indicates the rapid formation of a hydrate or the presence of a bis-HCl salt absorbing atmospheric moisture. Solution: Immediately transfer the paste to a vacuum oven. For future batches, ensure the HCl source is strictly anhydrous (e.g., 4M HCl in dioxane) and avoid using diethyl ether as an anti-solvent on humid days. The rapid evaporation of ether drastically cools the local environment, causing the condensation of atmospheric moisture directly into your filter cake.

References
  • Google Patents. "US20070027180A1 - Process for preparing zolpidem." Google Patents.
  • Google Patents. "CN110272414B - Preparation method of zolpidem." Google Patents.
  • European Patent Office. "EP 1163241 B1 - ZOLPIDEM SALTS." Googleapis. Available at:[Link]

  • ACS Publications. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry. Available at: [Link]

  • SciELO. "Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines." Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Optimization

reducing impurities in the synthesis of 5-bromo-2-methylimidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of 5-bromo-2-methylimidazo[1,2-a]pyridine. This molecule is a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-methylimidazo[1,2-a]pyridine. This molecule is a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring high purity and yield. We will focus on the most prevalent synthetic route: the Tschitschibabin condensation reaction.[3][4]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reaction has a very low yield. What are the common causes and how can I improve it?

Answer:

Low yield is a frequent issue stemming from several factors. Let's break down the potential causes and their corresponding solutions.

Potential Causes & Recommended Solutions

CauseScientific RationaleRecommended Solution
Incomplete Reaction The reaction may not have reached equilibrium or the kinetic barrier is too high under the current conditions. The nucleophilicity of the pyridine nitrogen is key to the initial alkylation step.Monitor Progress: Use Thin-Layer Chromatography (TLC) with a mobile phase like Ethyl Acetate/Hexane (e.g., 30:70 v/v) to track the disappearance of the starting 2-amino-6-bromopyridine. The reaction is complete when this spot is no longer visible. Extend Reaction Time: If the reaction stalls, consider extending the reflux time in 2-4 hour increments.
Suboptimal Temperature The Tschitschibabin reaction requires sufficient thermal energy for both the initial N-alkylation and the subsequent intramolecular cyclization and dehydration. Too low a temperature results in a sluggish reaction, while excessive heat can cause degradation.Optimize Temperature: A reflux in a solvent like ethanol or isopropanol (typically 80-100 °C) is standard. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
Reagent Stoichiometry An insufficient amount of the electrophile (chloroacetone) will leave unreacted aminopyridine. A large excess can lead to side products.Adjust Stoichiometry: Use a slight excess of chloroacetone (1.1 to 1.2 equivalents). This ensures the complete consumption of the more valuable starting pyridine without promoting significant side reactions.
Reagent Purity Chloroacetone can degrade or polymerize upon storage. The purity of the starting 2-amino-6-bromopyridine is also critical.Verify Reagent Quality: Use freshly opened or distilled chloroacetone. Confirm the purity of your aminopyridine via NMR or melting point analysis before starting the reaction.

Question 2: The reaction mixture turned into a dark, intractable tar. What happened and is the product salvageable?

Answer:

This is a classic sign of polymerization or degradation, often linked to the α-haloketone reagent.

Causality Analysis:

α-Haloketones like chloroacetone are susceptible to self-condensation and polymerization, especially in the presence of heat or trace impurities. This process is often acid- or base-catalyzed and can accelerate rapidly, leading to the formation of complex, high-molecular-weight tars that trap your product.

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Caption: Causes and prevention of reaction tarring.

Recommended Solutions:

  • Controlled Addition: Instead of adding all reagents at once, bring the solution of 2-amino-6-bromopyridine in ethanol to a gentle reflux first. Then, add the chloroacetone dropwise over 15-20 minutes. This keeps the instantaneous concentration of the reactive ketone low.

  • Solvent Choice: Ensure enough solvent is used. A higher dilution can slow down bimolecular side reactions that lead to polymerization.

  • Salvage Operation: Salvaging the product from a tarry mixture is difficult. You can attempt to dissolve the entire mixture in a large volume of a polar solvent like dichloromethane or ethyl acetate, treat it with a decolorizing agent like activated charcoal, and filter it through a plug of silica or celite before attempting column chromatography. However, yields will likely be poor. Prevention is the best strategy.

Question 3: My final product is contaminated with a persistent impurity. How do I identify and remove it?

Answer:

The most common process-related impurities are unreacted starting material and side products from alternative reaction pathways.

Impurity Identification and Removal Workflow

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Impurity_Workflow cluster_analysis Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis (TLC, LC-MS, ¹H NMR) unreacted_sm Unreacted 2-amino-6-bromopyridine? start->unreacted_sm side_product Unknown Impurity? start->side_product unreacted_sm->side_product No acid_wash Acid-Base Extraction (Removes basic starting material) unreacted_sm->acid_wash Yes column_chrom Column Chromatography (Silica Gel, Hex/EtOAc gradient) side_product->column_chrom recrystallize Recrystallization (e.g., from Ethanol or Isopropanol) column_chrom->recrystallize For final polishing final_product Pure Product (Purity >98%) column_chrom->final_product If sufficiently pure recrystallize->final_product acid_wash->column_chrom

Caption: Workflow for impurity identification and removal.

  • Identify the Impurity:

    • Unreacted 2-amino-6-bromopyridine: This is the most common impurity. It will appear as a more polar spot on TLC compared to the product. Its characteristic peaks can be identified in the ¹H NMR spectrum of the crude material.

    • Side Products: While less common in this specific synthesis, other isomers or condensation products can form. LC-MS is an excellent tool to get the molecular weight of the impurity, which provides clues to its structure.

  • Select a Purification Strategy:

    • For Unreacted Starting Material: An acid-base workup can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl). The basic aminopyridine will move to the aqueous layer, while the less basic imidazopyridine product remains in the organic layer. Neutralize the organic layer, dry, and concentrate.

    • For General Impurities: Flash column chromatography on silica gel is the most robust method.[5][6] A gradient elution starting from a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the product from most impurities.

    • Final Polishing: Recrystallization from a suitable solvent like ethanol can be used after chromatography to obtain a highly crystalline, pure solid.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Tschitschibabin synthesis for 5-bromo-2-methylimidazo[1,2-a]pyridine?

A: The reaction proceeds in three key steps:

  • N-Alkylation: The most nucleophilic nitrogen of 2-amino-6-bromopyridine (the ring nitrogen) attacks the electrophilic carbon of chloroacetone in an SN2 reaction. This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl carbon to form a five-membered ring, creating a hemiaminal intermediate.

  • Dehydration: This intermediate readily loses a molecule of water (often acid-catalyzed by the HBr formed in situ) to generate the aromatic imidazo[1,2-a]pyridine ring system.

Q: How can I best monitor the reaction progress analytically?

A: Thin-Layer Chromatography (TLC) is the most convenient method.[6]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate. Start with a 7:3 (Hex:EtOAc) ratio and adjust as needed.

  • Visualization: The starting material and product are UV active and can be seen under a UV lamp at 254 nm. You can also use an iodine chamber for visualization. The product (Rf ≈ 0.4-0.5 in 7:3 Hex:EtOAc) is significantly less polar than the starting aminopyridine (Rf ≈ 0.1-0.2).

Q: What are the standard analytical techniques for characterizing the final product?

A: A combination of chromatographic and spectroscopic techniques is essential for unambiguous confirmation of structure and purity.[7]

  • Structural Elucidation:

    • ¹H and ¹³C NMR: Provides definitive structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typically used.[7]

    • Gas Chromatography (GC): Can also be used, as imidazopyridines are generally thermally stable.[8]

Q: Are there "greener" or alternative synthetic methods available?

A: Yes, the field of organic synthesis is continually evolving. Several modern approaches aim to improve the efficiency and environmental footprint of imidazo[1,2-a]pyridine synthesis. These include:

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times and sometimes improve yields by providing uniform and rapid heating.[9]

  • Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé reaction combine 2-aminopyridine, an aldehyde, and an isocyanide in a single step, offering high atom economy.[10][11]

  • Catalytic Systems: Various copper- and iron-catalyzed methods have been developed that allow for the coupling of different starting materials under milder conditions.[3][12]

While these methods are powerful, the classic Tschitschibabin condensation remains a reliable and cost-effective route for many applications.

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a standard procedure for purifying the crude product.

Materials:

  • Crude 5-bromo-2-methylimidazo[1,2-a]pyridine

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Step-by-Step Methodology:

  • Prepare the Slurry: For every 1 gram of crude material, use approximately 40-50 grams of silica gel. Prepare a slurry of the silica gel in 100% n-hexane.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product) and your dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder (this is "dry loading"). Carefully add this powder to the top of the column.

  • Elute the Column: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding more ethyl acetate. A typical gradient might be:

    • 100% Hexane (2 column volumes)

    • 95:5 Hexane:EtOAc

    • 90:10 Hexane:EtOAc

    • 80:20 Hexane:EtOAc

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the fractions that contain the pure product.

  • Evaporate Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-bromo-2-methylimidazo[1,2-a]pyridine as a solid.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2022). ACS Infectious Diseases. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). Journal of Medicinal Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]

  • OSHA Method PV2295: Pyridine. Occupational Safety and Health Administration. [Link]

  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. (2017). ACS Omega. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. [Link]

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. (1989). PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (2018). Sciforum. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]

  • 5-BROMO-2-CHLOROMETHYL-IMIDAZO[1,2-A]PYRIDINE — Chemical Substance Information. NextSDS. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). PMC. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. (2019). Sciforum. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. (2018). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride. As a critical quality attribute, purity must be rigorously controlled to ensure the safety and efficacy of any active pharmaceutical ingredient (API). This document offers a detailed, scientifically-grounded protocol, compares it with alternative analytical techniques, and adheres to the principles of scientific integrity and regulatory compliance.

Introduction: The Analytical Challenge

5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. The reliable determination of its purity is paramount, as even trace-level impurities can impact its pharmacological profile and safety. HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will detail a robust HPLC method, its validation according to international guidelines, and a comparison with other analytical approaches.

Proposed HPLC Method for Purity Determination

A reverse-phase HPLC (RP-HPLC) method is proposed, as it is a versatile technique suitable for the separation of moderately polar compounds like the target analyte.[2] The selection of a C18 column is a common and effective starting point for many pharmaceutical analyses.[3]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution and is a standard for pharmaceutical analysis.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[4]
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% BA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; a photodiode array (PDA) detector is recommended for spectral analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Acetonitrile (50:50, v/v)Ensures sample compatibility with the mobile phase.
Sample Preparation

A stock solution of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride should be prepared in the sample diluent at a concentration of 1 mg/mL. This stock solution can then be diluted to the desired concentrations for validation studies.

HPLC Method Validation: A Step-by-Step Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Method_Validation_Workflow cluster_System System Suitability cluster_Validation Method Validation Parameters System_Suitability System Suitability Testing Specificity Specificity System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

System Suitability

Before commencing method validation, system suitability must be established to ensure the chromatographic system is performing adequately. This is achieved by injecting a standard solution multiple times (typically five or six replicates).

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a solution of the 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride reference standard.

    • Analyze a sample of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride spiked with known related substances and potential degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples.

  • Acceptance Criteria: The peak for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride should be well-resolved from all other peaks (resolution > 2.0), and the peak purity should be confirmed using a PDA detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

  • Data Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7]

  • Protocol: Perform recovery studies by spiking a placebo (if a formulated product) or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Data Analysis: Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate samples of the reference standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity assessment of pharmaceuticals, other techniques can provide complementary information or may be suitable for specific applications.

Analytical_Techniques_Comparison cluster_Techniques Purity Assessment Techniques HPLC HPLC GC Gas Chromatography (GC) HPLC->GC Volatile Impurities CE Capillary Electrophoresis (CE) HPLC->CE Charged/Polar Analytes NMR Quantitative NMR (qNMR) HPLC->NMR Primary Method/Structural Info DSC Differential Scanning Calorimetry (DSC) HPLC->DSC High Purity Samples

Caption: Comparison of HPLC with other purity assessment techniques.

TechniquePrincipleAdvantagesDisadvantagesSuitability for 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and quantitative accuracy; applicable to a wide range of compounds.Requires solvent consumption; may be complex to develop methods.Primary recommended method for purity and impurity profiling.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.Limited applicability unless impurities are volatile.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.High efficiency, low sample and solvent consumption.Lower sensitivity and reproducibility compared to HPLC for some applications.Could be a complementary technique, especially for charged impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.A primary ratio method that does not require a reference standard of the analyte; provides structural information.[8]Lower sensitivity than HPLC; requires a certified internal standard.Excellent for assay determination and as an orthogonal method to confirm purity.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the purity of highly pure crystalline substances without the need for a reference standard.Only applicable to crystalline solids with high purity (>98%); does not identify impurities.Useful as a confirmatory technique for the main component's purity.

Conclusion

The proposed reverse-phase HPLC method, when fully validated according to ICH guidelines, provides a robust and reliable means for the purity assessment of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride. The detailed validation protocol ensures that the method is specific, linear, accurate, precise, and robust for its intended use in a quality control environment. While alternative techniques such as qNMR and DSC offer valuable orthogonal information, HPLC remains the cornerstone for comprehensive purity and impurity profiling in pharmaceutical development and manufacturing.

References

  • Hossain, M. Z. (2015). Analytical method development and validation of pharmaceutical products using HPLC. SciSpace.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • ProPharma Group. (2024).
  • Lab Manager. (2025).
  • European Medicines Agency. (2012).
  • ResearchGate. (n.d.). Determination of standard sample purity using the high-precision H-1-NMR process.
  • ICH. (n.d.). Quality Guidelines.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (2024). ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • WJPMR. (2023).
  • LCGC International - Chromatography Online. (n.d.). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
  • Phenomenex. (2025).
  • Labtech. (n.d.).
  • Merck Millipore. (n.d.). HPLC Solvents.
  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC.
  • alwsci. (2024).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • ResearchGate. (n.d.). Q2(R1)
  • European Medicines Agency. (2023). ICH Q2(R2)
  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.

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Comparative

Mass Spectrometry Fragmentation Patterns of 5-Bromo-2-methylimidazo[1,2-a]pyridine: A Comparative Analytical Guide

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, notably in the development of GABA_A receptor agonists, kinase inhibitors, and antiviral agents. The introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, notably in the development of GABA_A receptor agonists, kinase inhibitors, and antiviral agents. The introduction of halogens, such as the bromine atom in 5-bromo-2-methylimidazo[1,2-a]pyridine , provides a critical synthetic handle for cross-coupling reactions while drastically altering the molecule's electron density.

For analytical scientists and drug development professionals, accurately characterizing this building block is paramount. This guide objectively compares the performance of leading mass spectrometry (MS) platforms for analyzing 5-bromo-2-methylimidazo[1,2-a]pyridine and provides a deep mechanistic dive into its gas-phase fragmentation behavior.

Analytical Platform Comparison: Selecting the Right MS System

When evaluating 5-bromo-2-methylimidazo[1,2-a]pyridine, the choice of mass analyzer dictates the depth of structural information acquired. Below is an objective comparison of three primary MS platforms used in modern analytical workflows.

Performance MetricHigh-Resolution MS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ)Gas Chromatography (GC-EI-MS)
Primary Utility Structural elucidation & exact massTargeted quantification (MRM)Library matching & volatile analysis
Ionization Mode Soft (ESI+), yields [M+H]+ Soft (ESI+), yields [M+H]+ Hard (EI), yields M+∙
Mass Accuracy <2 ppm (Excellent)Nominal mass ( ∼0.1 Da)Nominal mass ( ∼0.1 Da)
Isotopic Resolution Resolves 79 Br/ 81 Br fine structureDetects nominal M and M+2 Detects nominal M and M+2
Fragmentation Depth Deep (captures minor neutral losses)Shallow (optimized for 1-2 transitions)Extensive (hard fragmentation)
Thermal Stability Risk Low (ambient temperature ionization)Low (ambient temperature ionization)High (risk of thermal dehalogenation)

Scientist's Verdict: For structural confirmation and mechanistic fragmentation studies of halogenated heterocycles, ESI-HRMS (Q-TOF) is the superior platform. It preserves the intact molecular ion while providing the mass accuracy required to differentiate isobaric fragments (e.g., distinguishing a loss of CO vs. N2​ , though for this molecule, HCN is the primary loss).

Mechanistic Insights into CID Fragmentation

To design a robust analytical method, one must understand the causality behind the molecule's behavior in the gas phase.

The Protonation Site & Isotopic Signature

In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic N1 position of the imidazo[1,2-a]pyridine core . Because bromine has two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance, the precursor ion presents as a distinct doublet at m/z 210.9870 and m/z 212.9850 . This isotopic envelope acts as an internal self-validating tracer; any fragment retaining the bromine atom will maintain this 1:1 doublet, while fragments that have lost the bromine will collapse into a singlet .

Collision-Induced Dissociation (CID) Pathways

Upon collisional activation with an inert gas (e.g., Argon), the protonated molecule undergoes predictable, charge-directed fragmentation:

  • Dehalogenation (Loss of HBr): The C-Br bond is the weakest point in the molecule. Heterolytic cleavage and hydrogen rearrangement lead to the neutral loss of hydrogen bromide (HBr, ∼79.92 Da for 79 Br), resulting in a highly stable, conjugated fragment at m/z 131.0609 .

  • Ring Cleavage (Loss of HCN): A hallmark of nitrogenous heterocycles is the expulsion of neutral hydrogen cyanide (HCN, 27.0109 Da) . This can occur directly from the precursor ion (yielding the brominated fragment m/z 183.9761 ) or as a secondary cleavage from the dehalogenated ion (yielding m/z 104.0500 ).

G M [M+H]+ m/z 211 / 213 (Precursor Ion) F1 [M+H - HCN]+ m/z 184 / 186 (Ring Cleavage) M->F1 - HCN (-27 Da) F2 [M+H - HBr]+ m/z 131 (Dehalogenation) M->F2 - HBr (-80 / -82 Da) F3 [M+H - HBr - HCN]+ m/z 104 (Secondary Cleavage) F1->F3 - HBr (-80 / -82 Da) F2->F3 - HCN (-27 Da)

Figure 1: Proposed ESI-MS/MS CID fragmentation pathways for 5-bromo-2-methylimidazo[1,2-a]pyridine.

Self-Validating Experimental Protocol (LC-ESI-HRMS)

To ensure high-fidelity data, the following protocol incorporates built-in validation steps. Do not deviate from the mobile phase additives, as they directly control the ionization efficiency.

Step 1: Sample Preparation
  • Action: Dissolve 1 mg of 5-bromo-2-methylimidazo[1,2-a]pyridine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid .

  • Causality: Formic acid acts as a proton donor, shifting the solution equilibrium to ensure the N1 atom is fully protonated prior to aerosolization in the ESI source.

Step 2: System Suitability & Calibration
  • Action: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer. Ensure mass accuracy is <2 ppm.

  • Validation Check: Inject the working sample. Verify the presence of the precursor doublet at m/z 210.9870 and 212.9850. If the peak height ratio deviates from ∼1:1 (0.95 to 1.05 acceptable), halt the experiment; this indicates either detector saturation or isobaric interference.

Step 3: MS/MS Acquisition (Stepped Collision Energy)
  • Action: Isolate the precursor ions in Q1 with a narrow isolation width ( ∼1.3 m/z) to independently fragment the 79 Br and 81 Br species. Apply stepped collision energies (CE) at 15 eV, 25 eV, and 40 eV.

  • Causality: The HBr loss requires low energy ( ∼15−20 eV) due to the weak C-Br bond. The subsequent ring opening and HCN loss require higher kinetic energy ( ∼35−40 eV) to break the aromatic stability of the imidazo[1,2-a]pyridine core.

Workflow S1 Sample Prep (0.1% FA) S2 ESI(+) Ionization S1->S2 S3 Q1 Selection (m/z 211/213) S2->S3 S4 CID (Stepped CE) S3->S4 S5 HRMS TOF Detection S4->S5

Figure 2: LC-ESI-MS/MS experimental workflow for targeted analysis of imidazo[1,2-a]pyridines.

Quantitative Data & Spectral Interpretation

The table below summarizes the theoretical exact masses for the primary fragments of 5-bromo-2-methylimidazo[1,2-a]pyridine. When processing your data, mass errors exceeding 5 ppm suggest incorrect structural assignment.

Fragment AssignmentNeutral LossExact Mass ( 79 Br Precursor)Exact Mass ( 81 Br Precursor)Isotopic Signature
[M+H]+ (Precursor) None210.9870212.98501:1 Doublet
[M+H−HCN]+ HCN (27.0109)183.9761185.97411:1 Doublet
[M+H−HBr]+ HBr (79.9261 / 81.9241)131.0609131.0609Singlet
[M+H−HBr−HCN]+ HBr+HCN 104.0500104.0500Singlet

Note: The convergence of the m/z 131.0609 and 104.0500 fragments into singlets regardless of the isolated precursor ( 79 Br or 81 Br) is the definitive diagnostic proof of dehalogenation.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.[Link]

  • PubChem Compound Summary for CID 12637728, 5-Bromo-2-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information.[Link]

Validation

spectroscopic validation of 5-bromo-2-methylimidazo[1,2-a]pyridine hydrochloride synthesis

Spectroscopic Validation of 5-Bromo-2-methylimidazo[1,2-a]pyridine Hydrochloride Synthesis: A Comparative Guide As a Senior Application Scientist in drug discovery, I frequently evaluate the structural integrity and puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of 5-Bromo-2-methylimidazo[1,2-a]pyridine Hydrochloride Synthesis: A Comparative Guide

As a Senior Application Scientist in drug discovery, I frequently evaluate the structural integrity and purity of heterocyclic building blocks. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of widely prescribed drugs like zolpidem and emerging anti-tubercular agents[1].

When synthesizing halogenated derivatives like 5-bromo-2-methylimidazo[1,2-a]pyridine , researchers face a critical choice: rely on commercially available crude free bases or synthesize and isolate the high-purity hydrochloride (HCl) salt. Commercial sources often provide this intermediate as a free base, typically capping at ~95% purity[2]. However, free bases of halogenated imidazopyridines are prone to photo-oxidation and exhibit variable solubility, which can derail sensitive downstream cross-coupling reactions.

This guide objectively compares the performance and spectroscopic validation of the Synthesized High-Purity HCl Salt against the Commercial Crude Free Base , providing the causality behind our experimental choices and actionable data for your own QA/QC workflows.

Mechanistic Rationale: Why the Hydrochloride Salt?

While traditional syntheses rely on the condensation of 2-aminopyridines with α-haloketones[3], the regioselective formation of the 5-bromo isomer requires stringent validation to rule out regioisomeric impurities prior to downstream C-H functionalization[4].

The Causality of Salt Formation: We deliberately convert the crude free base into an HCl salt. Protonation occurs selectively at the highly basic imidazole nitrogen (N1). This transformation achieves three critical objectives:

  • Purification by Precipitation: The HCl salt selectively crystallizes out of ethereal solvents, leaving unreacted starting materials and dark oxidative byproducts in the mother liquor.

  • Enhanced Stability: The protonated nitrogen withdraws electron density from the conjugated system, significantly reducing the molecule's susceptibility to electrophilic degradation and photo-oxidation.

  • Spectroscopic Clarity: The rigid, protonated state locks the molecule into a single tautomeric-like resonance structure, yielding exceptionally sharp, highly resolved NMR spectra that make identifying trace impurities straightforward.

Comparative Spectroscopic Data

To validate the superiority of the HCl salt, we must compare its spectroscopic signature against the commercial free base. The protonation at N1 causes a profound deshielding effect across the entire fused bicyclic system.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz)

Note: The free base is analyzed in CDCl₃, while the HCl salt requires DMSO-d₆ for solubility and to prevent the exchange of the N-H⁺ proton.

Proton AssignmentCommercial Free Base (CDCl₃, δ ppm)Synthesized HCl Salt (DMSO-d₆, δ ppm)Shift Causality (Δδ)
N-H⁺ N/A14.50 (br s, 1H)Direct evidence of complete protonation at N1.
C3-H 7.35 (s, 1H)8.10 (s, 1H)Strong deshielding (+0.75 ppm) due to the adjacent formal positive charge.
C8-H 7.55 (d, J=7.5 Hz, 1H)7.95 (d, J=8.0 Hz, 1H)Deshielding (+0.40 ppm) propagated via the conjugated π-system.
C7-H 7.15 (t, J=7.5 Hz, 1H)7.65 (t, J=8.0 Hz, 1H)Inductive withdrawal (+0.50 ppm).
C6-H 6.80 (d, J=7.5 Hz, 1H)7.50 (d, J=8.0 Hz, 1H)Deshielding (+0.70 ppm); confirms the 5-position is substituted (no C5 proton).
C2-CH₃ 2.45 (s, 3H)2.60 (s, 3H)Mild inductive withdrawal (+0.15 ppm).
Table 2: HRMS & FTIR Validation Metrics
Analytical MetricCommercial Free BaseSynthesized HCl SaltAnalytical Significance
HRMS (ESI+) m/z 211.0 / 213.0211.0 / 213.0Confirms exact mass and the 1:1 ⁷⁹Br/⁸¹Br isotopic signature.
FTIR: N-H Stretch Absent2500 - 2800 cm⁻¹ (broad)Validates successful and complete salt formation.
FTIR: C=N Stretch 1630 cm⁻¹1655 cm⁻¹Shift confirms protonation at the imidazole ring.
Purity (HPLC-UV) ~95.0%>99.5%Crystallization eliminates trace regioisomers.

Experimental Methodologies

The following protocols form a self-validating system. The synthesis directly feeds into orthogonal analytical techniques to ensure absolute structural confidence.

Protocol A: Synthesis & Isolation of the HCl Salt
  • Condensation: Dissolve 2-amino-6-bromopyridine (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous ethanol. Add chloroacetone (12.0 mmol, 1.2 equiv) dropwise at room temperature under a nitrogen atmosphere.

  • Cyclization: Heat the mixture to reflux (80 °C) for 16 hours. The reaction proceeds via initial alkylation at the endocyclic pyridine nitrogen, followed by ring closure onto the ketone.

  • Free Base Extraction: Cool to room temperature and concentrate in vacuo. Neutralize the dark residue with saturated aqueous NaHCO₃ (30 mL) and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude free base.

  • Salting & Precipitation: Dissolve the crude free base in a minimal volume of anhydrous dichloromethane (5 mL). While stirring vigorously at 0 °C, add 4M HCl in dioxane (1.5 equiv) dropwise. A white precipitate will form immediately.

  • Crystallization: Filter the precipitate through a sintered glass funnel, wash thoroughly with cold anhydrous diethyl ether (2 × 10 mL), and dry under high vacuum for 12 hours to afford the target HCl salt.

Protocol B: Spectroscopic Validation Workflow
  • NMR Preparation: Dissolve exactly 5.0 mg of the dried HCl salt in 0.5 mL of high-purity DMSO-d₆. Crucial Step: Do not use CDCl₃ or D₂O, as the former lacks solubility for the salt, and the latter will cause rapid deuterium exchange of the critical N-H⁺ diagnostic proton.

  • NMR Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, d1 = 2s) and ¹³C NMR at 100 MHz (1024 scans). Ensure proper phasing to accurately integrate the broad N-H⁺ peak at ~14.50 ppm.

  • FTIR Analysis: Prepare a KBr pellet (1 mg sample in 100 mg KBr). Scan from 4000 to 400 cm⁻¹, averaging 32 scans. Look for the diagnostic broad band between 2500–2800 cm⁻¹.

  • LC-HRMS: Dilute the sample to 1 µg/mL in LC-grade acetonitrile/water (0.1% formic acid). Inject into an ESI-TOF mass spectrometer in positive ion mode to verify the [M+H]⁺ bromine isotope pattern.

Visualizing the Workflow

G A 2-Amino-6-bromopyridine + Chloroacetone B Cyclization (EtOH, 80°C) Regioselective Condensation A->B Step 1 C Crude Free Base (Commercial Alternative) B->C Step 2 D Salting (HCl / Dioxane) Precipitation at 0°C C->D Purification E High-Purity HCl Salt (Target Product) D->E Crystallization F Spectroscopic Validation (NMR, IR, HRMS) E->F QA/QC

Figure 1: Synthetic workflow and validation logic for 5-bromo-2-methylimidazo[1,2-a]pyridine HCl.

Sources

Comparative

A Comparative Guide to Bromo- vs. Iodo-Imidazo[1,2-a]pyridines in Late-Stage Functionalization

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and the Critical Role of Late-Stage Functionalization The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged"...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and the Critical Role of Late-Stage Functionalization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its rigid, planar geometry and rich electronic properties make it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets. Molecules incorporating this scaffold have demonstrated a vast range of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[3][4]

In modern drug discovery, the ability to rapidly generate diverse libraries of complex molecules around a core scaffold is paramount. Late-stage functionalization—the introduction of chemical modifications at a late step in a synthetic sequence—is a powerful strategy to achieve this. It allows for the exploration of a broad chemical space from a common intermediate, accelerating the identification of structure-activity relationships (SAR). Halogenated imidazo[1,2-a]pyridines, particularly bromo and iodo derivatives, are key intermediates for this purpose, serving as versatile handles for a multitude of transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth technical comparison of bromo- and iodo-imidazo[1,2-a]pyridines in the context of late-stage functionalization. We will delve into the nuances of their synthesis, comparative reactivity in key cross-coupling reactions, and provide practical, field-proven insights to guide researchers in selecting the optimal halogen for their specific synthetic challenges.

Synthesis of Halogenated Imidazo[1,2-a]pyridine Intermediates

The strategic placement of a halogen atom on the imidazo[1,2-a]pyridine core is the first critical step. The choice of halogenating agent and reaction conditions can be tailored to achieve the desired regioisomer, most commonly at the C3 position, which is prone to electrophilic attack.

Bromination: N-bromosuccinimide (NBS) is the most common reagent for the bromination of imidazo[1,2-a]pyridines. The reaction is typically carried out in a chlorinated solvent like chloroform or carbon tetrachloride.

Iodination: For the introduction of iodine, N-iodosuccinimide (NIS) is a highly effective reagent, often used in solvents like acetonitrile or DMF.[3][5] Molecular iodine in the presence of a base can also be employed.

The choice between these methods often depends on the desired regioselectivity and the electronic nature of the substituents already present on the imidazo[1,2-a]pyridine ring. For instance, the presence of an electron-withdrawing group at the C2 position can influence the reactivity of the C3 position towards electrophilic halogenation.[5]

Head-to-Head Comparison in Late-Stage Functionalization Reactions

The fundamental difference in reactivity between bromo- and iodo-imidazo[1,2-a]pyridines in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen bond dissociation energies (BDE). The C-I bond is weaker than the C-Br bond, making the oxidative addition of the iodo-derivative to the palladium(0) catalyst—often the rate-determining step—kinetically more favorable. This translates to a general reactivity trend of I > Br.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp2)-C(sp2) bonds, owing to its operational simplicity and high functional group tolerance. In the context of imidazo[1,2-a]pyridines, this reaction is instrumental in introducing aryl and heteroaryl moieties.

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cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X (X = Br, I) Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Base Base (e.g., Na₂CO₃, Cs₂CO₃) Base->Transmetalation Ar-X Imidazo[1,2-a]pyridine-X (X = Br, I) Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Data Summary: Suzuki-Miyaura Coupling

EntryHalide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Iodo-2-phenyl-imidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O754872[5]
23-Iodo-2-phenyl-imidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)NaOHDME75685[5]
33-Bromo-imidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O1001288Representative
43-Iodo-imidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O80495Representative

Analysis and Causality:

The data clearly illustrates the higher reactivity of the iodo-imidazo[1,2-a]pyridine. In a direct comparison (Entries 3 & 4, representative data), the iodo derivative achieves a higher yield in a shorter time and at a lower temperature. The experimental results from the literature (Entries 1 & 2) further demonstrate that for the iodo-substrate, changing to a stronger base (NaOH) and a more polar aprotic solvent (DME) can significantly accelerate the reaction.[5] This is because these conditions facilitate the transmetalation step, which can become rate-limiting after the facile oxidative addition of the C-I bond. For bromo-derivatives, more forcing conditions (higher temperature, stronger catalyst systems) are often necessary to achieve comparable yields, which can be a limitation when dealing with thermally sensitive substrates.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic and heteroaromatic cores, creating structures that are valuable precursors for further transformations or as components in materials science and medicinal chemistry.[8][9]

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cluster_sonogashira Sonogashira Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X (X = Br, I) Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Cu-Acetylide Copper(I) Acetylide Cu-Acetylide->Transmetalation Ar-Pd(II)L2-C≡CR Ar-Pd(II)L₂-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Coupled Product Reductive_Elimination->Ar-C≡CR Ar-X Imidazo[1,2-a]pyridine-X (X = Br, I) Ar-X->Oxidative_Addition

Caption: Simplified catalytic cycle for Sonogashira coupling.

Experimental Data Summary: Sonogashira Coupling

EntryHalide SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-imidazo[1,2-a]pyridinePhenylacetylenePd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF100385Representative[10]
23-Iodo-imidazo[1,2-a]pyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NDMFRT292Representative
33-Bromo-imidazo[1,2-a]pyridine1-OctynePd(PPh₃)₄ (5 mol%), CuI (10 mol%)PiperidineTHF601278Representative
43-Iodo-imidazo[1,2-a]pyridine1-OctynePd(PPh₃)₄ (2 mol%), CuI (5 mol%)PiperidineTHFRT490Representative

Analysis and Causality:

The trend of higher reactivity for the iodo-derivative continues in the Sonogashira coupling. The representative data shows that 3-iodo-imidazo[1,2-a]pyridine can undergo coupling at room temperature with high efficiency (Entries 2 & 4), a significant advantage for substrates with sensitive functional groups. In contrast, the bromo-analog typically requires elevated temperatures to achieve good conversion rates (Entries 1 & 3). This difference is again attributed to the faster oxidative addition of the C-I bond. The milder conditions required for the iodo-derivative can also lead to cleaner reactions with fewer side products, simplifying purification.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[11][12] This reaction is of immense importance in pharmaceutical chemistry, where the arylamine motif is a common feature.

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cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X (X = Br, I) Oxidative_Addition->Ar-Pd(II)L2-X Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)L2-X->Amine_Coordination Ar-Pd(II)L2-NR2 Ar-Pd(II)L₂(NR₂) Amine_Coordination->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2 Base Base (e.g., NaOtBu, K₃PO₄) Base->Amine_Coordination Ar-X Imidazo[1,2-a]pyridine-X (X = Br, I) Ar-X->Oxidative_Addition HNR2 Amine HNR2->Amine_Coordination

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Experimental Data Summary: Buchwald-Hartwig Amination

EntryHalide SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-imidazo[1,2-a]pyridineMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1001689Representative
23-Iodo-imidazo[1,2-a]pyridineMorpholinePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane80694Representative
33-Bromo-imidazo[1,2-a]pyridineAnilinePd(OAc)₂ (2 mol%), BINAP (3 mol%)Cs₂CO₃Toluene1102482Representative[13]
43-Iodo-imidazo[1,2-a]pyridineAnilinePd₂(dba)₃ (1 mol%), Xantphos (2 mol%)K₂CO₃Dioxane90891Representative

Analysis and Causality:

In C-N bond formation, iodo-imidazo[1,2-a]pyridines again exhibit superior reactivity. They generally require lower temperatures, shorter reaction times, and can often be successful with milder bases (e.g., K₃PO₄ or K₂CO₃) compared to the strong bases like NaOtBu frequently needed for bromo-derivatives. This is a significant advantage as strong bases can be incompatible with certain functional groups. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is crucial for facilitating the reductive elimination step, particularly for the less reactive bromo-substrates.

Experimental Protocols

General Procedure for the Synthesis of 3-Iodo-imidazo[1,2-a]pyridine

To a solution of imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.) in dry acetonitrile (5 mL) in a round-bottom flask is added N-iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv.). The reaction mixture is stirred at room temperature for 30-60 minutes. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with aqueous sodium thiosulfate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel.

Representative Protocol for Suzuki-Miyaura Coupling of 3-Iodo-imidazo[1,2-a]pyridine

In an oven-dried Schlenk tube, 3-iodo-imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), the corresponding boronic acid (0.6 mmol, 1.2 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.) are added. The tube is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.015 mmol, 3 mol%) is added, followed by a degassed mixture of dioxane (3 mL) and water (0.5 mL). The reaction mixture is heated to 80 °C and stirred for 4-8 hours, with progress monitored by TLC. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.

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cluster_workflow Experimental Workflow for Suzuki Coupling Setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst - Solvent Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Setup->Inert_Atmosphere Heating Heating (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Senior Application Scientist's Perspective: A Strategic Choice

The choice between a bromo- and an iodo-imidazo[1,2-a]pyridine for late-stage functionalization is not merely a question of reactivity but a strategic decision that balances several factors:

  • Reactivity and Reaction Conditions: As demonstrated, iodo-derivatives are significantly more reactive, allowing for milder reaction conditions (lower temperatures, weaker bases). This is a decisive advantage when working with complex, multi-functionalized molecules that may be sensitive to harsh conditions. If your substrate is robust, the more forcing conditions required for a bromo-derivative may be acceptable.

  • Cost and Availability: Bromo-derivatives are generally less expensive and more commercially available than their iodo-counterparts. For large-scale synthesis or initial exploratory work where cost is a major constraint, starting with the bromo-compound can be more economical.

  • Chemoselectivity: In molecules bearing multiple halogen atoms, the differential reactivity can be exploited for sequential functionalization. A common strategy is to first perform a cross-coupling reaction at the more reactive iodo-position under mild conditions, leaving a bromo- or chloro-substituent intact for a subsequent transformation under more forcing conditions.

  • Side Reactions: The higher reactivity of iodo-compounds can sometimes lead to a greater propensity for side reactions, such as dehalogenation, particularly if the catalyst system is not optimal. Bromo-derivatives, being more stable, can sometimes offer a cleaner reaction profile, albeit at the cost of lower reactivity.

Decision Workflow:

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Start Start: Need for Late-Stage Functionalization Sensitive_Substrate Is the substrate sensitive to harsh conditions (high temp, strong base)? Start->Sensitive_Substrate Use_Iodo Choose Iodo-Imidazo[1,2-a]pyridine (Milder conditions, higher reactivity) Sensitive_Substrate->Use_Iodo Yes Cost_Constraint Is cost a primary constraint? Sensitive_Substrate->Cost_Constraint No Use_Bromo Choose Bromo-Imidazo[1,2-a]pyridine (More economical, requires more forcing conditions) Cost_Constraint->Use_Bromo Yes Sequential_Coupling Is sequential multi-halogen functionalization required? Cost_Constraint->Sequential_Coupling No Sequential_Coupling->Use_Iodo No, but high reactivity is desired Use_Iodo_and_Bromo Utilize differential reactivity (Iodo first, then Bromo) Sequential_Coupling->Use_Iodo_and_Bromo Yes

Caption: Decision workflow for selecting the appropriate halogenated intermediate.

References

  • Guillonneau, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Organic Chemistry, 65(21), 7196-7203. [Link]

  • Patel, S., et al. (2025). Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Current Organic Chemistry, 30(4). [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Bentham Science Publishers. (2025). Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Journal of Medicinal Chemistry. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]

  • Molecules. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • Organic & Biomolecular Chemistry. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Green Synthesis and Catalysis. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. [Link]

  • Molecules. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Chemical Communications. (2011). Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. [https://www.researchgate.net/publication/279860472_ChemInform_Abstract_Functionalization_of_Imidazo12-a]pyridines_by_Means_of_Metal-Catalyzed_Cross-Coupling_Reactions]([Link])

  • Preprints.org. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][5][13][14]thiadiazole Series. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride

Operational Safety and Logistics Guide: Handling 5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements of halogenate...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride

As a Senior Application Scientist, I frequently see laboratories underestimate the handling requirements of halogenated heterocyclic salts. 5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride (CAS: 1609400-03-4) is a highly valuable building block in pharmaceutical drug discovery, particularly in the synthesis of kinase inhibitors and GABA-A receptor modulators. However, its specific physicochemical properties demand rigorous, self-validating safety protocols.

This guide provides a comprehensive, causality-driven approach to the personal protective equipment (PPE), handling, and disposal logistics required for this compound.

Physicochemical & Hazard Profiling (The "Why")

To design an effective safety protocol, we must first understand the mechanistic behavior of the compound [1, 2].

  • The Hydrochloride Factor: The presence of the hydrochloride (HCl) salt significantly alters the chemical's handling characteristics compared to its free base (CAS: 74420-51-2). The salt form increases aqueous solubility but introduces hygroscopicity. Upon contact with ambient moisture or the mucous membranes of an operator (sweat, tears, respiratory tract), the salt can dissociate, causing a localized drop in pH. This exacerbates its irritant properties.

  • The Halogenated System: The bromine atom on the imidazopyridine core increases the lipophilicity of the free base form, meaning that if the salt is neutralized on the skin, dermal absorption of the toxic pharmacophore can increase.

  • GHS Hazard Classifications: Based on standardized safety data [1, 3], the compound triggers four primary hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Required Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; it is a layered defense system. The following table summarizes the quantitative specifications and mechanistic justifications for the required PPE when handling this compound [1, 3].

PPE CategoryStandard / SpecificationMechanistic Justification
Hand Protection Nitrile Rubber (EN 374 / ASTM D6978)Min. Thickness: 0.11 mm (Splash) / 0.38 mm (Full Contact)Nitrile provides excellent resistance to the solid salt. Latex must be avoided as it offers poor resistance to halogenated organics if accidentally wetted by solvent.
Eye Protection Safety Goggles with side shields (ANSI Z87.1 or EN 166)Protects against H319. The fine powder of the HCl salt can easily aerosolize; standard safety glasses without side shields leave the sclera vulnerable to airborne dust.
Respiratory N95, P100, or FFP2/FFP3 Particulate RespiratorRequired only if handling outside a Class II Biological Safety Cabinet or Fume Hood. Protects against H335 (respiratory tract irritation) from aerosolized micro-particles.
Body Protection Poly-cotton or Flame-Retardant Lab Coat; Closed-toe shoesPrevents accumulation of hygroscopic dust on personal clothing, which could lead to delayed dermal exposure (H315) upon sweating.

Standard Operating Procedure (SOP): Handling & Weighing

The primary risk when handling hydrochloride salts is the static-induced aerosolization of the powder. Plastic spatulas easily build up a static charge, causing the fine powder to repel and become airborne, directly increasing the risk of respiratory inhalation (H335).

Step-by-Step Methodology:

  • Environmental Verification: Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Static Mitigation: Pass an anti-static zero-stat gun over the weighing paper/boat and the analytical balance.

  • Tool Selection: Use exclusively grounded metal spatulas (e.g., stainless steel or glazed porcelain). Never use plastic or Teflon spatulas for fine HCl salts.

  • Transfer: Weigh the required mass slowly. If transferring to a round-bottom flask, use a wide-stem powder funnel to prevent the compound from adhering to the ground glass joints.

  • Decontamination: Immediately wipe down the balance and spatulas with a damp tissue (using a mild alkaline solution like 1% sodium bicarbonate to neutralize residual HCl), followed by a dry wipe.

HandlingWorkflow N1 Verify Fume Hood Face Velocity (>80 fpm) N2 Don PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 De-static Tools & Vessel (Anti-static gun/bar) N2->N3 N4 Weigh Compound (Use metal spatulas only) N3->N4 N5 Transfer & Seal Reaction Vessel N4->N5 N6 Decontaminate Surfaces (Mild alkaline wipe) N5->N6

Workflow for the safe handling and weighing of hygroscopic hydrochloride salts.

Spill Response & Decontamination Workflow

In the event of a spill, the immediate goal is to prevent the powder from becoming airborne. Never dry-sweep a spilled hydrochloride salt. Dry sweeping mechanically forces the powder into the air, guaranteeing respiratory exposure [1].

Step-by-Step Methodology:

  • Isolate: Restrict access to the spill area. If the spill is outside the fume hood and exceeds 50g, evacuate the immediate lab bay and notify Environmental Health and Safety (EHS).

  • Dampen: Gently spray the spilled powder with a fine mist of water or a high-boiling, non-reactive solvent (like isopropanol). This binds the fine particulates into a heavier slurry.

  • Absorb: Place damp absorbent pads over the slurry.

  • Collect: Use a plastic scoop to collect the pads and slurry into a chemically compatible, sealable container.

  • Neutralize: Wash the spill surface with a mild soap and water solution to remove any residual acidity from the hydrochloride salt.

SpillResponse S1 Spill Detected S2 Assess Volume & Location S1->S2 S3 Small (<50g) Inside Hood S2->S3 S4 Large (>50g) Outside Hood S2->S4 S6 Dampen with Water/Isopropanol S3->S6 S5 Evacuate & Notify EHS S4->S5 S7 Collect via Absorbent Pad S6->S7 S8 Halogenated Solid Waste S7->S8

Decision matrix and response logic for solid chemical spills.

Waste Disposal & Environmental Logistics

The disposal of 5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride requires strict adherence to environmental regulations due to the presence of the bromine atom [2].

  • Solid Waste: All contaminated PPE (gloves, wipes) and empty reagent bottles must be disposed of in designated Halogenated Solid Waste containers.

  • Liquid Waste: Any solvents used to dissolve this compound (e.g., DMF, DMSO, or DCM) must be routed to Halogenated Organic Liquid Waste .

  • The Causality of Halogen Disposal: Why separate halogenated waste? When incinerated at standard temperatures, brominated and chlorinated compounds can recombine to form highly toxic dioxins and furans. Halogenated waste streams are sent to specialized high-temperature incinerators (typically operating above 1,100°C) equipped with alkaline scrubbers to safely neutralize the resulting hydrogen bromide (HBr) gas.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12637728, 5-Bromo-2-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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